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Benzyl-PEG15-alcohol

Cat. No.: B11932090
M. Wt: 768.9 g/mol
InChI Key: JSGKVATYSUTZRW-UHFFFAOYSA-N
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Description

Benzyl-PEG15-alcohol is a useful research compound. Its molecular formula is C37H68O16 and its molecular weight is 768.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H68O16 B11932090 Benzyl-PEG15-alcohol

Properties

Molecular Formula

C37H68O16

Molecular Weight

768.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C37H68O16/c38-6-7-39-8-9-40-10-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-23-47-24-25-48-26-27-49-28-29-50-30-31-51-32-33-52-34-35-53-36-37-4-2-1-3-5-37/h1-5,38H,6-36H2

InChI Key

JSGKVATYSUTZRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

Benzyl-PEG15-alcohol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of Benzyl-PEG15-alcohol, a versatile heterobifunctional linker critical in modern biochemical and pharmaceutical research.

Introduction: The Role of this compound in Bioconjugation

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative. It consists of a benzyl group connected via an ether linkage to a PEG chain composed of 15 ethylene oxide units, which is terminated by a primary alcohol (hydroxyl group). The benzyl group offers a stable, non-reactive, and hydrophobic terminus, while the terminal hydroxyl group provides a reactive site for a wide array of chemical modifications.

The defining feature of this molecule is its amphiphilic nature. The long PEG chain imparts significant hydrophilicity and aqueous solubility, while the benzyl group provides a hydrophobic anchor.[1] This structure makes it an ideal linker for conjugating different molecules, enhancing the solubility and pharmacokinetic profiles of biopharmaceuticals, and serving as a spacer in complex molecular constructs like Proteolysis Targeting Chimeras (PROTACs).[2][3]

Chemical Structure and Core Properties

The fundamental structure of this compound is composed of three key parts: a terminal benzyl group (C₆H₅CH₂), a flexible PEG chain of 15 repeating ethylene oxide units (-(OCH₂CH₂)₁₅-), and a terminal hydroxyl group (-OH).[1]

Structural Representation

The logical assembly of this compound can be visualized as a linear relationship between its constituent functional groups.

cluster_main Benzyl_Group Benzyl Group (C₆H₅CH₂) PEG15_Linker PEG15 Linker (-(OCH₂CH₂)₁₅-) Benzyl_Group->PEG15_Linker Ether Bond Hydroxyl_Group Hydroxyl Group (-OH) PEG15_Linker->Hydroxyl_Group Ether Bond

Logical structure of this compound.
Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, with benzyl alcohol provided as a reference for the terminal group.[1]

PropertyValueReference (Benzyl Alcohol)
Molecular Formula C₃₇H₆₈O₁₆C₇H₈O
Molecular Weight ~768.93 g/mol 108.14 g/mol
Appearance Colorless to light yellow liquid or solidColorless liquid
Solubility Soluble in water, ethanol, acetoneLimited water solubility (3.5 g/100 mL)
Hydrophilicity High (due to PEG chain)Low

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several advanced applications, most notably in the construction of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component, and PEG chains are frequently used to connect the target-binding ligand (warhead) to the E3 ligase ligand. The this compound serves as a precursor for these linkers, where the hydroxyl group is activated for conjugation.

The workflow below illustrates the conceptual role of a Benzyl-PEG-OH derivative in the synthesis of a PROTAC.

cluster_workflow start Benzyl-PEG15-OH (Linker Precursor) activate Activate -OH Group (e.g., Tosylation, Mesylation) start->activate conjugate1 Conjugate to E3 Ligase Ligand activate->conjugate1 product1 Benzyl-PEG15-Ligand_E3 conjugate1->product1 deprotect Remove Benzyl Group (if necessary for final step) product1->deprotect conjugate2 Conjugate to Target Protein Ligand deprotect->conjugate2 final_protac Final PROTAC Molecule conjugate2->final_protac

Conceptual workflow for PROTAC synthesis using a Benzyl-PEG linker.

Experimental Protocols

Precise synthesis and characterization are paramount for ensuring the quality and reliability of this compound in research applications.

Synthesis Protocol: Etherification

A common method for synthesizing this compound is through the Williamson ether synthesis. This involves the reaction of a benzyl halide with a PEG chain that has a deprotonated hydroxyl group. A more direct route for this specific molecule involves reacting benzyl alcohol with a pre-formed PEG15 chain that has a good leaving group, such as a tosylate (Ts) or mesylate (Ms).

Materials:

  • Benzyl alcohol (C₆H₅CH₂OH)

  • PEG15-tosylate (HO-(CH₂CH₂O)₁₄-CH₂CH₂-OTs)

  • Strong base (e.g., Sodium hydride (NaH) or Sodium hydroxide (NaOH))

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated ammonium chloride)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Deprotonation: Dissolve benzyl alcohol in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). Add the base portion-wise at 0°C to deprotonate the hydroxyl group, forming the benzyl alkoxide.

  • Nucleophilic Substitution: Add a solution of PEG15-tosylate in the same solvent to the reaction mixture. Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding the quenching solution. Transfer the mixture to a separatory funnel and perform an aqueous extraction to remove salts and unreacted PEG.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over the drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography (silica gel) with an appropriate solvent gradient (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to isolate the pure this compound.

cluster_synthesis start Starting Materials: Benzyl Alcohol + PEG15-Tosylate react Reaction: Base (e.g., NaH) in THF start->react quench Reaction Quenching (e.g., aq. NH₄Cl) react->quench extract Aqueous Workup & Organic Extraction quench->extract purify Purification: Silica Gel Chromatography extract->purify product Pure this compound purify->product

General workflow for the synthesis and purification of this compound.
Characterization Protocol: LC/MS and NMR

Full structural characterization is essential to confirm the identity and purity of the synthesized molecule.

1. Liquid Chromatography-Mass Spectrometry (LC/MS):

  • Objective: To confirm the molecular weight and assess the purity of the compound.

  • Methodology: An LC/MS method is developed to obtain the accurate mass of the PEGylated product.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is employed.

    • Detection: The eluent is directed to a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap, operating in positive ion electrospray ionization (ESI+) mode.

    • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The measured monoisotopic mass should align with the calculated theoretical mass of C₃₇H₆₈O₁₆. Purity can be estimated from the peak area in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure by identifying the different types of protons and carbons.

  • Methodology:

    • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). The spectrum should show characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the methylene protons of the benzyl group (-CH₂-) adjacent to the ether oxygen (~4.5 ppm), the repeating ethylene glycol protons (-OCH₂CH₂O-) as a large signal (~3.6 ppm), and the terminal methylene protons adjacent to the hydroxyl group.

    • ¹³C NMR: Provides complementary information on the carbon skeleton, confirming the presence of aromatic carbons, the benzylic carbon, and the multiple carbons of the PEG chain.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl-PEG15-alcohol, a monodisperse polyethylene glycol (PEG) derivative crucial in bioconjugation, drug delivery, and surface modification. The benzyl group offers a stable, non-reactive terminus, while the terminal alcohol provides a versatile handle for further chemical modifications.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the deprotonation of a polyethylene glycol of a specific length (in this case, a 15-mer) to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.

Reaction Scheme

The overall reaction can be depicted as follows:

Synthesis_Scheme PEG15_diol HO-(CH₂CH₂O)₁₅-H plus1 + Base Base (e.g., NaH) arrow1 BenzylHalide Benzyl-X (X = Br, Cl) arrow2 Solvent Solvent (e.g., THF) Alkoxide Na⁺⁻O-(CH₂CH₂O)₁₅-H plus2 + Product Benzyl-O-(CH₂CH₂O)₁₅-H Byproduct NaX + H₂

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Pentaethylene glycol (HO-(CH₂CH₂O)₁₅-H)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide or benzyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Deprotonation of PEG: To a solution of pentaethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically a mixture of the desired monobenzylated product, unreacted starting material (PEG15-diol), and dibenzylated byproduct. Purification is generally achieved by column chromatography on silica gel.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

  • The fractions are collected and analyzed by TLC to identify the pure product.

  • The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the final product as a colorless to pale yellow oil.

Characterization Methods

Thorough characterization is essential to confirm the structure, purity, and molecular weight of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the molecule.

¹H NMR Spectroscopy:

  • Objective: To confirm the presence of both the benzyl and the PEG moieties and to determine the degree of polymerization.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

  • Expected Chemical Shifts (in CDCl₃):

    • δ 7.25-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

    • δ 4.57 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂ -Ar).

    • δ 3.55-3.75 ppm (m, ~60H): Methylene protons of the PEG backbone (-O-CH₂ -CH₂ -O-).

    • δ 2.85 ppm (t, 1H): Terminal hydroxyl proton (-OH ). The chemical shift of this proton can vary and it may exchange with D₂O.

¹³C NMR Spectroscopy:

  • Objective: To confirm the carbon framework of the molecule.

  • Expected Chemical Shifts (in CDCl₃):

    • δ 138.5 ppm: Quaternary aromatic carbon of the benzyl group.

    • δ 128.4, 127.7, 127.5 ppm: Aromatic carbons of the benzyl group.

    • δ 73.3 ppm: Methylene carbon of the benzyl group (-C H₂-Ar).

    • δ 72.6, 70.8, 70.6, 70.3, 61.7 ppm: Methylene carbons of the PEG backbone.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons (Benzyl)7.25-7.40127.5, 127.7, 128.4
Aromatic Carbon (Quaternary)-138.5
Benzyl Methylene Protons4.5773.3
PEG Backbone Protons3.55-3.7570.3, 70.6, 70.8, 72.6
Terminal PEG Methylene Protons3.6061.7
Terminal Hydroxyl Proton~2.85-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the identity of the synthesized product. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are suitable techniques.[2]

ESI-MS Protocol:

  • Objective: To determine the accurate molecular weight of this compound.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL.[2]

  • Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.[2]

  • Expected m/z: The expected monoisotopic mass of this compound (C₃₇H₆₈O₁₆) is approximately 768.45 g/mol . In positive ion mode, the spectrum will show adducts such as [M+Na]⁺ (m/z ≈ 791.44) and [M+K]⁺ (m/z ≈ 807.41).

Ion Calculated m/z
[M+H]⁺769.46
[M+Na]⁺791.44
[M+K]⁺807.41
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product and for purification. Reversed-phase HPLC (RP-HPLC) is commonly employed.

RP-HPLC Protocol:

  • Objective: To determine the purity of this compound and to separate it from impurities.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 254 nm (due to the benzyl group).

  • Expected Result: A major peak corresponding to this compound. The purity is determined by the area percentage of this peak relative to the total peak area. A purity of >95% is generally considered good for many applications.

Workflow and Logical Diagrams

Synthesis and Purification Workflow

Synthesis_Workflow start Start: PEG15-diol, Benzyl Halide deprotonation Deprotonation with NaH in THF start->deprotonation benzylation Benzylation with Benzyl Halide deprotonation->benzylation workup Aqueous Workup and Extraction benzylation->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end Final Product: this compound characterization->end Characterization_Logic product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI or MALDI) product->ms hplc HPLC Analysis product->hplc structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw purity Purity Assessment hplc->purity

References

The Role of Benzyl-PEG15-alcohol in Modern Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutic development, the precise engineering of molecules is paramount to achieving desired pharmacological outcomes. Among the arsenal of tools available to researchers, heterobifunctional linkers play a critical role in connecting distinct molecular entities to create novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Benzyl-PEG15-alcohol has emerged as a valuable linker in this context, offering a unique combination of properties that facilitate the synthesis and enhance the performance of these complex molecules. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its use in PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Core Applications of this compound in Research

This compound is a bifunctional molecule featuring a benzyl-protected hydroxyl group at one terminus and a free primary alcohol at the other, connected by a 15-unit polyethylene glycol (PEG) chain. This structure imparts specific functionalities that are highly advantageous in bioconjugation and drug discovery.

Central Role in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest.[2] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

The this compound linker serves several critical functions in a PROTAC molecule:

  • Controlled, Sequential Synthesis: The benzyl group acts as a robust and orthogonal protecting group for the hydroxyl function.[3] This allows for the selective modification of the free alcohol terminus without affecting the benzyl-protected end. This is instrumental in the multi-step, controlled synthesis of PROTACs, enabling the sequential attachment of the E3 ligase ligand and the target protein ligand.[3]

  • Spatial Orientation and Ternary Complex Formation: The 15-unit PEG chain provides a flexible spacer of a defined length, which is crucial for optimizing the spatial arrangement of the target protein and the E3 ligase. This facilitates the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

  • Improved Physicochemical Properties: The hydrophilic nature of the PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. This is a significant advantage, as many target protein and E3 ligase ligands are hydrophobic.

Application in Antibody-Drug Conjugate (ADC) Development

Beyond PROTACs, this compound and similar long-chain PEG linkers are utilized in the development of ADCs. In this context, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG component of the linker can enhance the hydrophilicity of the ADC, mitigating the hydrophobicity of the cytotoxic drug and reducing the propensity for aggregation. The defined length of the PEG chain also allows for more precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.

Quantitative Data on the Impact of PEG Linkers in PROTACs

The length and composition of the linker are critical determinants of a PROTAC's efficacy. The following tables summarize representative data from the literature, illustrating the impact of PEG linker length on key performance indicators of PROTACs, such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). While specific data for a 15-unit PEG linker is not always available, the presented data provides a strong rationale for the optimization of linker length.

PROTAC TargetLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1PEG/Alkyl12No degradation-
TBK1PEG/Alkyl21396
TBK1PEG/Alkyl2929276
ERαPEG12>1000-
ERαPEG16<100>90

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. This table demonstrates that linker length significantly influences the potency and efficacy of PROTACs, with an optimal length often required for efficient protein degradation.

PROTACTarget Cell LineDC50 (µM)Dmax (%)Reference
dBET1MV4;110.03>95
dBET6MV4;110.009>95
BETd24-6 (PEG linker)K562~0.03>90

Table 2: Degradation Performance of Representative PROTACs. This table provides examples of the high potency that can be achieved with optimized PROTACs, including those with PEG linkers.

Experimental Protocols

The following section provides detailed methodologies for the key experiments involving the use of Benzyl-PEG-alcohol in the synthesis and evaluation of bioconjugates, with a focus on PROTACs. While the protocols are based on those for Benzyl-PEG45-alcohol, they are directly applicable to this compound with minor adjustments for molecular weight differences.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a representative two-step synthesis of a PROTAC, involving the activation of this compound, coupling to an E3 ligase ligand, and subsequent coupling to a target protein ligand.

Step 1: Activation of this compound (Tosylation)

This step activates the terminal hydroxyl group, making it a good leaving group for the subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

    • p-Toluenesulfonyl chloride (TsCl)

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

    • Add TEA (1.5 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG15-OTs.

Step 2: Coupling of Activated Linker with an Amine-Containing E3 Ligase Ligand

  • Materials:

    • Benzyl-PEG15-OTs (from Step 1)

    • Amine-containing E3 ligase ligand

    • Anhydrous dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG15-OTs (1.1 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.

Step 3: Debenzylation and Coupling to the Target Protein Ligand

This step would involve the deprotection of the benzyl group via catalytic hydrogenolysis, followed by activation of the newly formed hydroxyl group and coupling to the target protein ligand (e.g., via an amide bond formation if the ligand has a carboxylic acid). The specific conditions for this step will vary depending on the nature of the target protein ligand.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol describes how to quantify the degradation of a target protein following treatment with a synthesized PROTAC.

  • Materials:

    • Target cell line

    • Synthesized PROTAC

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with the primary antibodies overnight. Wash and incubate with the HRP-conjugated secondary antibody.

    • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow start This compound activation Activation (e.g., Tosylation) start->activation activated_linker Activated Linker (Benzyl-PEG15-OTs) activation->activated_linker coupling1 Coupling Reaction activated_linker->coupling1 e3_ligand E3 Ligase Ligand (with amine) e3_ligand->coupling1 linker_e3 Linker-E3 Ligand Conjugate coupling1->linker_e3 deprotection Debenzylation linker_e3->deprotection deprotected_linker_e3 Deprotected Linker-E3 deprotection->deprotected_linker_e3 coupling2 Coupling Reaction (Amide Bond Formation) deprotected_linker_e3->coupling2 poi_ligand POI Ligand (with COOH) poi_ligand->coupling2 protac Final PROTAC Molecule coupling2->protac

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a versatile and strategically important building block in modern drug discovery and bioconjugation. Its primary application as a linker in the synthesis of PROTACs is well-established, where it provides a means for controlled, sequential synthesis and allows for the optimization of the spatial requirements for efficient ternary complex formation. The physicochemical benefits imparted by the PEG chain further enhance the drug-like properties of the resulting PROTACs. While its use in ADCs is also noteworthy, the explosion of research in targeted protein degradation has solidified the importance of linkers like this compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable chemical tool in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to Benzyl-PEG15-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism of action, application, and experimental considerations for Benzyl-PEG15-alcohol, a heterobifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs). We will explore its role as a versatile spacer and scaffold, focusing on the chemical strategies required for its activation and subsequent conjugation to biomolecules.

Introduction: The Role of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are integral to modern biopharmaceutical development. Their inclusion in bioconjugates offers several key advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can increase the aqueous solubility of conjugated molecules, particularly hydrophobic drugs, and can protect the biomolecule from degradation.

  • Reduced Immunogenicity: PEGylation can mask epitopes on proteins and other biomolecules, reducing their potential to elicit an immune response.

  • Improved Pharmacokinetics (PK): The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its circulation half-life.

This compound is a heterobifunctional linker, meaning it has two different reactive ends, albeit one is a stable protecting group (benzyl ether) and the other is a modifiable handle (primary alcohol). The PEG15 chain provides a defined-length spacer of approximately 5.8 nm, which is crucial for ensuring that the conjugated payload can reach its target without steric hindrance from the parent biomolecule.

The "Mechanism of Action": A Multi-Step Chemical Strategy

The "mechanism of action" of this compound in bioconjugation is not a direct biological interaction but rather a sequence of chemical activation and coupling steps. The terminal primary alcohol is not sufficiently reactive to directly conjugate with biomolecules under physiological conditions. It must first be "activated" to introduce a more reactive functional group. The benzyl group on the opposing terminus serves as a stable protecting group, allowing for subsequent, orthogonal deprotection and further modification if required.

The overall workflow can be summarized as follows:

  • Activation of the Terminal Alcohol: The hydroxyl group is converted into a more reactive electrophilic group.

  • Conjugation to the Biomolecule: The activated PEG linker reacts with a nucleophilic residue (e.g., the amine of a lysine) on the surface of a protein or antibody.

  • (Optional) Deprotection and Secondary Conjugation: The benzyl ether is cleaved to reveal a second hydroxyl group, which can then be used for a subsequent conjugation reaction.

Below is a diagram illustrating this logical workflow.

G cluster_0 Phase 1: Linker Preparation cluster_1 Phase 2: Bioconjugation cluster_2 Phase 3 (Optional): Secondary Modification A Benzyl-PEG15-OH C Activated Linker (e.g., Benzyl-PEG15-OTs) A->C Activation Step B Activation Reagent (e.g., TsCl, DSC) B->C E Bioconjugate (Benzyl-PEG15-Antibody) C->E Covalent Bond Formation D Biomolecule (e.g., Antibody with -NH2) D->E Conjugation Reaction F Deprotection (e.g., Hydrogenolysis) E->F G Deprotected Bioconjugate (HO-PEG15-Antibody) F->G I Final Dual-Payload Bioconjugate G->I Second Conjugation H Secondary Payload (e.g., Imaging Agent) H->I

Caption: Logical workflow for utilizing this compound in bioconjugation.

Activation Chemistries for the Terminal Alcohol

The conversion of the terminal alcohol into a reactive functional group is the cornerstone of using this linker. The choice of activation chemistry depends on the desired target on the biomolecule (e.g., amines, thiols) and the required stability of the final conjugate.

Activation for Reaction with Amines (Lysine Residues)

The most common targets for bioconjugation are the primary amines on the side chains of lysine residues.

  • Sulfonyl Esters (Tosylation/Mesylation): The alcohol can be converted to a tosylate (-OTs) or mesylate (-OMs) using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine. These activated linkers readily react with amines via nucleophilic substitution.

  • Carbonates (NHS/DSC): Reaction with disuccinimidyl carbonate (DSC) or N,N'-disuccinimidyl carbonate forms an NHS-activated carbonate linker. This group reacts efficiently with amines in aqueous buffers (pH 7.5-8.5) to form a stable carbamate linkage.

Activation for Reaction with Thiols (Cysteine Residues)

For site-specific conjugation to free thiols (from native or engineered cysteine residues), the alcohol can be converted to a thiol-reactive group.

  • Maleimide Group Introduction: The alcohol can be reacted with a maleimide-containing carboxylic acid (e.g., maleimidocaproic acid) using a standard esterification coupling agent like DCC/DMAP to form a maleimide-terminated PEG linker. Maleimides react specifically with thiols via a Michael addition reaction to form a stable thioether bond.

The diagram below illustrates these key activation pathways.

G cluster_amine Amine-Reactive Activation cluster_thiol Thiol-Reactive Activation start Benzyl-PEG15-OH tosyl Tosylation (TsCl, Pyridine) Product: Benzyl-PEG15-OTs start->tosyl Forms Sulfonyl Ester nhs NHS Carbonate (DSC, Pyridine) Product: Benzyl-PEG15-O-NHS start->nhs Forms Activated Carbonate maleimide Maleimide Functionalization (Maleimido-COOH, DCC) Product: Benzyl-PEG15-Maleimide start->maleimide Forms Ester Linkage end_amine Reaction with Biomolecule-NH2 tosyl->end_amine nhs->end_amine end_thiol Reaction with Biomolecule-SH maleimide->end_thiol

Caption: Chemical activation pathways for this compound.

Quantitative Data and Reaction Parameters

The efficiency of bioconjugation reactions is highly dependent on reaction conditions. The following table summarizes typical parameters and expected outcomes for the activation and conjugation steps.

ParameterTosylation -> Amine CouplingNHS Carbonate -> Amine CouplingMaleimide -> Thiol Coupling
Activation Step
ReagentsTsCl, PyridineDSC, PyridineMaleimido-COOH, DCC, DMAP
SolventAnhydrous DCM or ChloroformAnhydrous Acetonitrile or DCMAnhydrous DCM
Temperature0 °C to RT0 °C to RTRT
Reaction Time4-12 hours2-6 hours12-18 hours
Typical Yield> 90%> 85%> 80%
Conjugation Step
Biomolecule TargetLysine ε-amino groupLysine ε-amino groupCysteine sulfhydryl group
Buffer SystemBicarbonate or BoratePhosphate or BoratePhosphate Buffer with EDTA
pH8.5 - 9.57.5 - 8.56.5 - 7.5
Temperature4 °C or RT4 °C or RTRT
Reaction Time2-24 hours1-4 hours1-4 hours
Linker:Biomolecule Ratio5-20 fold molar excess5-20 fold molar excess5-15 fold molar excess
Resulting LinkageSecondary AmineCarbamateThioether
Linkage Stability (pH 7.4)Highly StableHighly StableStable (potential for retro-Michael)

Detailed Experimental Protocols

Protocol: Activation of this compound with DSC

Objective: To synthesize Benzyl-PEG15-O-NHS, an amine-reactive linker.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

Methodology:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere of argon.

  • Add N,N'-disuccinimidyl carbonate (1.5 equivalents) to the solution.

  • Slowly add anhydrous pyridine (2.0 equivalents) dropwise to the stirring solution at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding the concentrated residue to cold diethyl ether.

  • Collect the white solid product by filtration and dry under vacuum.

  • Confirm the structure and purity of the resulting Benzyl-PEG15-O-NHS by ¹H NMR and LC-MS.

Protocol: Conjugation of Activated Linker to an Antibody

Objective: To conjugate an amine-reactive PEG linker to an antibody (e.g., IgG).

Materials:

  • Lyophilized antibody (e.g., Trastuzumab)

  • Activated Benzyl-PEG15-linker (e.g., Benzyl-PEG15-O-NHS)

  • Conjugation Buffer: 100 mM sodium borate, 150 mM NaCl, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns or tangential flow filtration (TFF) system for purification

Methodology:

  • Reconstitute the lyophilized antibody in the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Prepare a stock solution of the activated Benzyl-PEG15-linker in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

  • Add the desired molar excess (e.g., 10-fold) of the activated linker stock solution to the gently stirring antibody solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C.

  • To stop the reaction, add the quenching buffer to a final concentration of 50 mM Tris-HCl and incubate for 30 minutes. This will consume any unreacted linker.

  • Purify the resulting antibody-PEG conjugate from excess linker and reaction byproducts using a spin desalting column (for small scale) or a TFF system (for larger scale) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterize the final conjugate to determine the average drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Conclusion

This compound is not a direct actor but a highly valuable and versatile platform for advanced bioconjugation. Its utility lies in the strategic activation of its terminal alcohol and the orthogonal nature of its benzyl protecting group. By selecting the appropriate activation chemistry, researchers can effectively couple this defined-length PEG spacer to various biomolecules, thereby improving their therapeutic properties. The protocols and data presented herein provide a foundational guide for the successful implementation of this compound in the development of next-generation bioconjugates.

The Benzyl Group's Strategic Role in Advanced PEGylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, the precise engineering of linker molecules is paramount to achieving desired therapeutic outcomes. Poly(ethylene glycol) (PEG) has become an indispensable tool for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Central to the synthesis of sophisticated, heterobifunctional PEG linkers is the strategic use of protecting groups, among which the benzyl group plays a crucial and versatile role. This in-depth technical guide elucidates the function of the benzyl group in PEGylation, providing detailed experimental methodologies, comparative data, and workflow visualizations to inform and guide research and development.

The Benzyl Group: A Robust and Reversible Shield in PEG Linker Synthesis

The benzyl group (Bn), a simple yet effective phenylmethyl moiety, is widely employed as a protecting group for hydroxyl (-OH) functions during the synthesis of complex PEG linkers. Its utility stems from a unique combination of stability, orthogonality, and selective cleavability, making it an ideal choice for multi-step synthetic strategies.[1]

Key Attributes of the Benzyl Protecting Group:

  • Broad Chemical Stability: Benzyl ethers exhibit remarkable stability across a wide range of reaction conditions, including strongly acidic and basic environments, as well as in the presence of many oxidizing and reducing agents. This robustness ensures the integrity of the PEG linker during subsequent chemical modifications of the molecule.

  • Orthogonal Deprotection: The benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). This cleavage method is highly specific and leaves other sensitive functional groups, such as esters, amides, and other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), intact.[1] This orthogonality is critical for the sequential synthesis of heterobifunctional linkers.[1]

  • Enhanced Hydrophobicity (Transient): The introduction of the aromatic benzyl group transiently increases the hydrophobicity of the PEG linker, which can be advantageous in certain purification steps using techniques like reversed-phase chromatography.

The primary role of the benzyl group is to act as a temporary placeholder, allowing for the differential functionalization of a PEG molecule's termini. This is fundamental in the construction of linkers for complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where controlled, sequential attachment of different molecular entities is required.[1]

Quantitative Data and Comparative Analysis

While the benzyl group is typically removed in the final stages of linker synthesis and therefore does not directly participate in the biological activity of the final conjugate, the choice of protecting group strategy can influence the overall yield, purity, and efficiency of the manufacturing process.

Table 1: Comparative Stability of Protected PEG Linkers

Protecting GroupConditions for CleavageStability to Strong Acid (e.g., TFA)Stability to Strong Base (e.g., Piperidine)
Benzyl (Bn) Catalytic Hydrogenolysis (e.g., H₂/Pd/C)HighHigh
tert-Butyl (tBu) Strong Acid (e.g., TFA)LowHigh
Fmoc Mild Base (e.g., Piperidine)HighLow
Trityl (Trt) Mild AcidLowHigh
Silyl Ethers (e.g., TBDMS) Fluoride Ions (e.g., TBAF)ModerateModerate

This table provides a qualitative comparison of the stability of different protecting groups commonly used in PEG linker synthesis.

The following diagram illustrates the logical workflow for synthesizing a heterobifunctional PEG linker using a benzyl protecting group strategy.

G Logical Workflow for Heterobifunctional PEG Linker Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: First Functionalization cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Functionalization A HO-PEG-OH B BnO-PEG-OH A->B  Benzyl Bromide,  Strong Base (e.g., NaH) C BnO-PEG-X B->C  Activation and  Reaction with X D HO-PEG-X C->D  Catalytic  Hydrogenolysis  (H2, Pd/C) E Y-PEG-X D->E  Activation and  Reaction with Y G Experimental Workflow for Peptide PEGylation A Activation of Benzyl-PEG-OH B Conjugation to Peptide A->B Activated PEG C Purification by RP-HPLC B->C Crude Conjugate D Characterization C->D Purified Fractions E Lyophilization D->E Confirmed Product F Final PEGylated Peptide E->F G Purification and Characterization Workflow cluster_purification Purification cluster_characterization Characterization A Crude PEGylation Reaction Mixture B Size-Exclusion Chromatography (SEC) A->B Initial Cleanup C Reversed-Phase Chromatography (RP-HPLC) B->C Fractionation D Mass Spectrometry (MALDI/ESI) C->D Purity & Identity E Analytical HPLC/UPLC C->E Purity & Quantification F NMR Spectroscopy (for linkers) D->F Structural Verification G Pure, Characterized PEGylated Conjugate D->G E->G

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Benzyl-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the behavior of PEGylated compounds in aqueous solutions is paramount for formulation, efficacy, and safety. This in-depth technical guide focuses on Benzyl-PEG15-alcohol, a molecule combining a hydrophobic benzyl group with a hydrophilic polyethylene glycol (PEG) chain of 15 units. This guide provides a detailed overview of its expected aqueous solubility and stability, supported by data from related compounds and comprehensive experimental protocols.

Core Concepts: Structure and Physicochemical Properties

This compound (Bn-PEG15-OH) possesses an amphiphilic nature due to its distinct molecular components: a nonpolar, aromatic benzyl group and a polar, flexible PEG15 chain. This structure dictates its interaction with aqueous media, suggesting it will exhibit surface-active properties and potentially form micelles above a certain concentration. The PEG chain, with its 15 ethylene oxide repeating units, is anticipated to confer significant water solubility to the otherwise sparingly soluble benzyl moiety. The ether linkage between the benzyl group and the PEG chain is generally stable under neutral and physiological pH conditions.

Solubility in Aqueous Solutions

Table 1: Solubility Data of Related Compounds

CompoundSolventTemperature (°C)Solubility
Benzyl AlcoholWater203.5 g/100 mL[1]
Benzyl AlcoholWaterRoom Temperature~4 g/100 mL[2][3][4]
Polyethylene Glycol (general)Water20approx. 630 mg/mL[5]

The high hydrophilicity of the PEG chain is the primary driver for the aqueous solubility of this compound.

Experimental Protocol for Determining Aqueous Solubility

A common method to determine the aqueous solubility of a compound like this compound is the shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a given aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Thermostatic shaker incubator

  • 0.22 µm syringe filters

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore)

  • Analytical column suitable for PEG analysis (e.g., C18 or PLRP-S)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Agitate the vial using a vortex mixer for 2 minutes to ensure thorough mixing.

  • Place the vial in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, allow the vial to stand undisturbed for at least 2 hours to let undissolved particles settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Prepare a standard curve of this compound of known concentrations to quantify the amount in the sample.

  • Calculate the solubility based on the concentration determined by HPLC and the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to PBS B Vortex for 2 minutes A->B C Incubate in shaker (24-48h) B->C D Settle for >2 hours C->D E Filter supernatant (0.22 µm) D->E F Dilute filtered sample E->F Dilution G Inject into HPLC-CAD/ELSD F->G H Quantify against standard curve G->H I Calculate solubility H->I

Figure 1: Experimental workflow for solubility determination.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is critical for its storage and application. The primary degradation pathways for PEGylated molecules in aqueous solutions are typically hydrolysis and oxidation.

  • Hydrolytic Stability: The ether linkage in this compound is generally stable to hydrolysis under neutral and physiological pH conditions. However, stability can be influenced by extreme pH values (acidic or basic) and elevated temperatures.

  • Oxidative Stability: PEGs are susceptible to oxidative degradation, which can be initiated by factors such as exposure to air (oxygen), elevated temperatures, and the presence of transition metal ions. This can lead to chain cleavage and the formation of impurities like formaldehyde.

Table 2: Factors Influencing PEG Stability in Aqueous Solutions

FactorEffect on Stability
pHPotential for hydrolysis at extreme acidic or basic pH.
TemperatureIncreased temperature can accelerate both hydrolytic and oxidative degradation.
OxygenPresence of oxygen can lead to oxidative degradation.
Metal IonsTransition metal ions can catalyze oxidative degradation.
LightExposure to light, especially UV, can promote photodegradation.
Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the preferred approach for assessing the stability of this compound in aqueous solutions. This involves monitoring the decrease in the concentration of the parent compound and the appearance of degradation products over time under various stress conditions.

Objective: To evaluate the stability of this compound in an aqueous solution under specified conditions (e.g., temperature, pH).

Materials:

  • This compound stock solution of known concentration in the desired aqueous buffer.

  • Buffers of different pH values (e.g., pH 4, 7.4, 9).

  • Temperature-controlled chambers or water baths.

  • HPLC system with a stability-indicating method (e.g., gradient elution to separate potential degradants).

  • Appropriate analytical column (e.g., Hypersil Gold™ PFP).

  • Mobile phases (e.g., as described for DMPE-PEG 2000 analysis: mobile phase A - 0.0025% formic acid in water:methanol (80:20 v/v), mobile phase B - methanol:acetonitrile (60:40 v/v)).

Procedure:

  • Prepare solutions of this compound at a known concentration in the desired aqueous buffers.

  • Aliquot the solutions into multiple sealed vials for each storage condition (e.g., 4°C, 25°C, 40°C) and pH.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a vial from each condition.

  • Analyze the samples by HPLC, ensuring the method can separate the parent peak from any potential degradation products.

  • Quantify the peak area of this compound at each time point.

  • Plot the percentage of the remaining this compound against time for each condition.

  • Identify and, if possible, characterize any significant degradation products that appear in the chromatograms, potentially using mass spectrometry (LC-MS).

G cluster_setup Study Setup cluster_timepoint Timepoint Analysis cluster_data Data Analysis A Prepare Bn-PEG15-OH solutions (various pH) B Aliquot into vials A->B C Store at different temperatures (e.g., 4°C, 25°C, 40°C) B->C D Withdraw samples at predetermined times C->D E Analyze by stability-indicating HPLC method D->E F Quantify parent peak area E->F G Identify degradation peaks E->G H Plot % remaining vs. time F->H I Determine degradation kinetics H->I

Figure 2: Workflow for aqueous stability testing.

Conclusion

While specific data for this compound is limited, a strong understanding of its aqueous solubility and stability can be derived from the well-established properties of its benzyl and PEG components. The provided experimental protocols offer a robust framework for researchers to quantitatively assess these critical parameters, ensuring the development of stable and effective formulations for a wide range of scientific and pharmaceutical applications. The amphiphilic nature of this molecule suggests that further characterization of its micellar behavior may also be warranted depending on the intended application.

References

An In-depth Technical Guide to the Molecular Properties of Benzyl-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular weight and polydispersity of Benzyl-PEG15-alcohol, a bifunctional linker commonly employed in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this reagent for its effective application in bioconjugation and drug design.

Core Molecular Characteristics

This compound is a well-defined chemical entity comprising a benzyl protecting group at one terminus of a polyethylene glycol (PEG) chain and a hydroxyl group at the other. The PEG chain consists of 15 repeating ethylene oxide units, which imparts hydrophilicity and favorable pharmacokinetic properties to the molecules it is conjugated with.

Molecular Weight

The theoretical molecular weight of this compound is a critical parameter for stoichiometric calculations in conjugation reactions and for the characterization of the resulting biomolecules. Based on its chemical formula, the molecular weight is established to be 768.93 g/mol [1][2].

Polydispersity

Polydispersity, quantified by the Polydispersity Index (PDI), is a measure of the heterogeneity of molecular weights within a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn). For monodisperse polymers, which consist of molecules of a single, well-defined chain length, the PDI is theoretically 1.0.

This compound, having a discrete number of 15 ethylene glycol units, is considered a monodisperse PEG linker. Therefore, its PDI is expected to be very close to 1.0. This low polydispersity is a key advantage in pharmaceutical applications, as it ensures batch-to-batch consistency and a homogenous final product, which are critical for regulatory approval and clinical performance. In contrast, polydisperse PEGs are mixtures of PEG chains with varying lengths and are characterized by an average molecular weight and a broader PDI[3].

Summary of Molecular Properties

The key quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueDescription
Molecular Formula C37H68O16The elemental composition of the molecule.
Molecular Weight (MW) 768.93 g/mol [1][2]The mass of one mole of the substance, crucial for reaction stoichiometry.
Polydispersity Index (PDI) ≈ 1.0 (Expected)A measure of the uniformity of molecular weight in the sample; a value close to 1.0 indicates high homogeneity.

Experimental Determination of Molecular Weight and Polydispersity

The molecular weight and polydispersity of PEGylated compounds are experimentally determined using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). This technique separates molecules based on their hydrodynamic volume in solution.

Experimental Protocol: Gel Permeation Chromatography (GPC/SEC)

This protocol provides a general methodology for the characterization of this compound or similar PEGylated molecules. The specific parameters may require optimization based on the available instrumentation and the precise nature of the analyte.

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and Polydispersity Index (PDI) of this compound.

Materials:

  • This compound sample

  • High-performance liquid chromatography (HPLC) grade solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • A set of narrow polystyrene or PEG standards with known molecular weights for calibration

  • Solvent filters (0.22 µm)

Instrumentation:

  • A GPC/SEC system equipped with a pump, an autosampler, a column oven, and a detector.

  • A set of GPC columns suitable for the molecular weight range of the analyte.

  • A differential refractive index (DRI) detector is commonly used for polymers like PEG. Multi-angle light scattering (MALLS) detectors can provide absolute molecular weight determination.

Methodology:

  • Mobile Phase Preparation: The chosen mobile phase (e.g., THF) is filtered through a 0.22 µm filter and degassed prior to use to prevent interference with the detector baseline.

  • Calibration:

    • A series of polymer standards (e.g., narrow polystyrene standards) with known molecular weights are dissolved in the mobile phase to create solutions of known concentrations.

    • These standards are injected into the GPC system to generate a calibration curve by plotting the logarithm of the molecular weight against the retention time.

  • Sample Preparation:

    • A sample of this compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1-2 mg/mL).

    • The sample solution is filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.

  • GPC Analysis:

    • The GPC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • The prepared sample solution is injected into the system.

    • The sample is eluted through the GPC columns, and the detector response is recorded as a function of retention time.

  • Data Analysis:

    • The retention time of the this compound peak is determined from the resulting chromatogram.

    • Using the calibration curve, the molecular weight distribution of the sample is determined.

    • The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn) are calculated by the chromatography data software.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the GPC/SEC experiment for the characterization of this compound.

GPC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation CalibrationStds Calibration Standards Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Preparation Injection Injection CalibrationStds->Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., RI) Separation->Detection CalibrationCurve Generate Calibration Curve Detection->CalibrationCurve Chromatogram Obtain Sample Chromatogram Detection->Chromatogram MW_Calculation Calculate Mw, Mn CalibrationCurve->MW_Calculation Chromatogram->MW_Calculation PDI_Calculation Calculate PDI MW_Calculation->PDI_Calculation

GPC/SEC Experimental Workflow for Polymer Characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of Benzyl-PEG15-alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of Benzyl-PEG15-alcohol, a bifunctional linker increasingly utilized in bioconjugation and the development of advanced drug delivery systems such as Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for optimizing reaction conditions, ensuring conjugate stability, and predicting in vivo behavior.

Core Physicochemical Properties

The structure of this compound, consisting of a hydrophobic benzyl group and a hydrophilic polyethylene glycol (PEG) chain of 15 ethylene oxide units, imparts a unique amphiphilic character. This balance is crucial for its function, influencing solubility, reactivity, and interaction with biological systems.

Quantitative data for this compound are summarized below. These values are a combination of supplier-provided data and calculated estimates based on its structure.

PropertyValueSource / Method
Molecular Formula C₃₇H₆₈O₁₆Calculated
Molecular Weight 768.93 g/mol MedChemExpress[1], ChemScene[2]
Appearance Colorless to pale yellow oil or solidGeneral Observation
Purity ≥98%Typical supplier specification[2]
Solubility - Soluble in water, ethanol, acetone, DMSO- Limited solubility in non-polar organic solventsThe PEG chain enhances solubility in aqueous and polar solvents[3][4].
logP (Octanol/Water) 1.4279Calculated (ChemScene)
Topological Polar Surface Area (TPSA) 158.68 ŲCalculated (ChemScene)
Storage Conditions -20°C for long-term storageBroadPharm

Structural and Functional Components

The linker's architecture is fundamental to its utility. The diagram below illustrates the key functional groups and their roles in bioconjugation strategies. The benzyl group often serves as a stable protecting group or a hydrophobic handle, while the terminal primary alcohol is a versatile precursor for further chemical modification.

G cluster_0 This compound Structure cluster_1 Functional Roles A Benzyl Group (C₆H₅CH₂-) B Ether Linkage (-O-) A->B Role_A Hydrophobic Handle / Stable Protecting Group A->Role_A C PEG15 Chain (-(CH₂CH₂O)₁₅-) B->C D Primary Alcohol (-OH) C->D Role_C Hydrophilic Spacer Improves Solubility & Pharmacokinetics C->Role_C Role_D Versatile Chemical Handle For Activation & Conjugation D->Role_D

Caption: Molecular components and their functional roles.

Detailed Experimental Protocols

Accurate characterization of this compound is essential for quality control and successful application. Below are detailed protocols for key analytical methods.

Purity and Structural Confirmation by HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of PEGylated compounds. Coupling HPLC with Mass Spectrometry (LC-MS) allows for simultaneous purity assessment and mass confirmation.

Objective: To determine the purity of the linker and confirm its molecular weight.

Methodology:

  • System: Agilent 1260 Infinity LC coupled to an Agilent 6520 Q-TOF Mass Spectrometer or similar.

  • Column: Reversed-Phase C4 or C8 column (e.g., Jupiter C4, 5 µm, 300 Å, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.085% TFA in 90% Acetonitrile / 10% Water.

  • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes is a typical starting point for PEGylated molecules.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection (HPLC): UV at 214 nm or 280 nm (if applicable), or Charged Aerosol Detection (CAD) for molecules lacking a strong chromophore.

  • Detection (MS): Electrospray Ionization (ESI) in positive ion mode. The resulting spectrum is analyzed for the parent ion [M+H]⁺ or [M+Na]⁺ corresponding to the expected molecular weight (768.93 g/mol ). To simplify complex spectra from PEG heterogeneity, post-column addition of a charge-stripping agent like triethylamine (TEA) can be employed.

Structural Elucidation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the linker.

Objective: To verify the presence of key structural motifs (benzyl, PEG backbone, terminal alcohol).

Methodology:

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is particularly useful as it can reveal the hydroxyl proton peak at a stable position (~4.56 ppm), which is often difficult to observe in other solvents.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃):

    • ~7.3 ppm (multiplet): Protons of the benzyl aromatic ring.

    • ~4.5 ppm (singlet): Methylene protons (-CH₂-) of the benzyl group.

    • ~3.6 ppm (large singlet/multiplet): Repeating methylene protons (-OCH₂CH₂O-) of the PEG backbone.

    • ~3.7 ppm and ~3.5 ppm (triplets): Methylene protons adjacent to the terminal alcohol and ether linkage, respectively.

    • Variable (broad singlet): Terminal alcohol proton (-OH). Its position is concentration and solvent dependent.

Solubility Assessment

The enhanced water solubility imparted by the PEG chain is a key feature. A semi-quantitative assessment can be performed using the shake-flask method followed by visual or spectroscopic analysis.

Objective: To determine the approximate solubility in aqueous and organic solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of the solvent (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Separation: Centrifuge the suspension to pellet any undissolved material.

  • Quantification: Carefully remove an aliquot of the supernatant. For solvents where the linker has a UV chromophore (due to the benzyl group), the concentration can be determined using UV-Vis spectrophotometry against a standard curve. For non-UV absorbing conditions, methods like HPLC with CAD or quantitative NMR can be used.

Visualization of Experimental and Application Workflows

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of this compound.

G start Start: This compound Sample nmr ¹H NMR Spectroscopy start->nmr hplc RP-HPLC Analysis start->hplc ms Mass Spectrometry (LC-MS) start->ms sol Solubility Test start->sol check_structure Structure Confirmed? nmr->check_structure check_purity Purity ≥ 98%? hplc->check_purity check_mass Mass Confirmed? ms->check_mass check_structure->check_purity Yes fail Reject Batch / Further Purification check_structure->fail No check_purity->check_mass Yes check_purity->fail No pass Qualified for Use check_mass->pass Yes check_mass->fail No

Caption: A standard workflow for quality control analysis.
General Pathway for Bioconjugation

The terminal primary alcohol of the linker is not highly reactive under physiological conditions and typically requires activation to facilitate conjugation to biomolecules. This two-step process provides greater control over the reaction.

G cluster_activation Step 1: Activation of Terminal Alcohol cluster_conjugation Step 2: Conjugation to Biomolecule start Benzyl-PEG15-OH act_tosyl Tosylation (TsCl, Base) start->act_tosyl act_oxidize Oxidation (e.g., DMP, PCC) start->act_oxidize prod_tosyl Benzyl-PEG15-OTs (Good Leaving Group) act_tosyl->prod_tosyl prod_aldehyde Benzyl-PEG15-CHO (Aldehyde) act_oxidize->prod_aldehyde conj_nuc Nucleophilic Attack (e.g., R-NH₂, R-SH) prod_tosyl->conj_nuc conj_reductive Reductive Amination (R-NH₂, NaBH₃CN) prod_aldehyde->conj_reductive final_conjugate Final Bioconjugate conj_nuc->final_conjugate conj_reductive->final_conjugate

Caption: Activation and conjugation pathways for the linker.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG15-alcohol in Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase serum half-life, reduce immunogenicity, and improve solubility. Benzyl-PEG15-alcohol is a monodisperse PEGylation reagent featuring a benzyl-protected alcohol at one terminus and a free alcohol at the other, with a 15-unit ethylene glycol chain. The benzyl group provides a stable protecting group that can be removed under specific conditions to reveal a reactive hydroxyl group, allowing for controlled and site-specific conjugation to proteins. This short-chain PEG derivative is of particular interest when a more modest increase in hydrodynamic size is desired, aiming to improve a protein's properties without significantly diminishing its biological activity through steric hindrance.

These application notes provide a detailed protocol for the conjugation of this compound to proteins, focusing on the N-terminus, along with methods for purification and characterization of the resulting conjugate.

Data Presentation

The following tables summarize representative quantitative data on the effects of short-chain PEGylation on protein properties. While specific data for this compound is limited, the presented data from analogous short-chain PEG derivatives provide valuable insights.

Table 1: N-terminal PEGylation Efficiency with mPEG-aldehyde

ProteinPEG Size (kDa)Molar Ratio (PEG:Protein)Reaction Time (h)pHTemperature (°C)Mono-PEGylated Product Yield (%)
Lysozyme52:1206.021~50%
scFv55:1204.021~60%
Interferon-β-1b2010:146.54>90%

Data adapted from studies on mPEG-aldehyde, a compound with a similar reactive group to activated this compound.[1]

Table 2: Effect of Short-Chain PEGylation on Protein Thermal Stability (Melting Temperature, Tm)

ProteinPEG MoietyChange in Tm (°C)
Alpha-1 AntitrypsinLinear PEG (30kDa)+0.1
Alpha-1 AntitrypsinLinear PEG (40kDa)+0.6
LysozymeTwo 5kDa PEGs-1.9

This data illustrates that the effect of PEGylation on thermal stability can be protein-dependent, with some proteins showing a slight increase in Tm while others may show a slight decrease.[2][3][4]

Table 3: Residual Enzymatic Activity after Conjugation with Short-Chain PEGs

EnzymePEG Size (Da)Degree of PEGylation (PEGs/protein)Residual Activity (%)
α-Chymotrypsin7001~85
α-Chymotrypsin7009~50
α-Chymotrypsin20001~80
α-Chymotrypsin20007~55
α-Chymotrypsin50001~75
α-Chymotrypsin50005~60

This table demonstrates that residual enzyme activity generally decreases with an increasing degree of PEGylation and is also influenced by the size of the PEG chain.[5]

Experimental Protocols

Activation of this compound

Prior to conjugation to a protein, the terminal hydroxyl group of this compound must be activated. A common method is to convert the alcohol to an aldehyde, which can then react with the N-terminal amine of a protein under reductive amination conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and wash it with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Benzyl-PEG15-aldehyde by silica gel column chromatography.

  • Confirm the structure and purity of the activated PEG reagent by ¹H NMR and mass spectrometry.

N-terminal Protein Conjugation via Reductive Amination

This protocol is designed for the site-specific conjugation of the activated Benzyl-PEG15-aldehyde to the N-terminal α-amino group of a protein. The reaction is performed at a slightly acidic pH to favor the reaction with the N-terminus over the ε-amino groups of lysine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate or acetate buffer)

  • Activated Benzyl-PEG15-aldehyde

  • Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 1 M in water)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 6.0)

Protocol:

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the activated Benzyl-PEG15-aldehyde to the protein solution. A molar excess of 2 to 10-fold of the PEG reagent over the protein is recommended as a starting point.

  • Gently mix the solution and allow it to react for 30-60 minutes at room temperature.

  • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate the reaction mixture at 4°C or room temperature for 12-24 hours with gentle stirring.

  • Monitor the progress of the conjugation by SDS-PAGE or HPLC. The PEGylated protein will show an increase in apparent molecular weight.

  • Once the desired degree of conjugation is achieved, the reaction can be stopped by buffer exchange into a neutral pH buffer to remove the reducing agent.

Purification of the PEGylated Protein

Purification is necessary to remove unreacted PEG reagent, unconjugated protein, and any multi-PEGylated species.

Methods:

  • Size Exclusion Chromatography (SEC): This is an effective method to separate the PEGylated protein from the smaller, unreacted PEG reagent and other low molecular weight impurities. The larger hydrodynamic radius of the PEGylated protein will cause it to elute earlier than the unconjugated protein.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change in charge can be exploited to separate the PEGylated protein from the native protein using IEX. Cation exchange chromatography is often used, as the PEG chains can shield positive charges on the protein surface, leading to earlier elution of the PEGylated species.

General SEC Protocol:

  • Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the reaction mixture onto the column.

  • Elute the proteins with the equilibration buffer.

  • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified mono-PEGylated protein.

  • Pool the desired fractions and concentrate if necessary using an appropriate ultrafiltration device.

Characterization of the PEGylated Protein

Methods:

  • SDS-PAGE: To confirm the increase in apparent molecular weight and to assess the purity of the conjugate.

  • HPLC: Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to determine the purity of the conjugate and quantify the different species (unconjugated, mono-PEGylated, multi-PEGylated).

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and confirm the degree of PEGylation.

  • Circular Dichroism (CD) Spectroscopy: To assess potential changes in the secondary and tertiary structure of the protein after PEGylation.

  • Biological Activity Assay: To determine the effect of PEGylation on the protein's function. This will be specific to the protein of interest.

Visualizations

experimental_workflow cluster_activation PEG Activation cluster_conjugation Protein Conjugation cluster_purification Purification cluster_characterization Characterization A This compound B Oxidation (DMP) A->B C Benzyl-PEG15-aldehyde B->C E Reductive Amination C->E D Protein D->E F Crude PEG-Protein Conjugate E->F G SEC or IEX F->G H Purified Mono-PEGylated Protein G->H I SDS-PAGE H->I J HPLC H->J K Mass Spectrometry H->K L Activity Assay H->L

Caption: Experimental workflow for protein conjugation with this compound.

reaction_mechanism reagents Protein-NH₂ BnO-PEG₁₄-CH₂CHO intermediate Schiff Base (Protein-N=CH-CH₂-PEG₁₄-OBn) reagents:p->intermediate + H⁺, - H₂O product Stable Conjugate (Protein-NH-CH₂-CH₂-PEG₁₄-OBn) intermediate->product + NaCNBH₃

Caption: Reaction mechanism for N-terminal protein conjugation via reductive amination.

References

Application Notes and Protocols for Benzyl-PEG15-alcohol in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a well-established and widely utilized strategy in drug delivery to enhance the therapeutic efficacy of various payloads, including small molecules, peptides, and proteins. The covalent attachment of PEG chains to a drug or drug carrier system imparts several advantageous properties, such as increased aqueous solubility, prolonged systemic circulation time by evading the mononuclear phagocyte system, and reduced immunogenicity.[1][2][3] Benzyl-PEG15-alcohol is a specific, monodisperse PEG derivative that features a benzyl ether at one terminus and a hydroxyl group at the other. This structure offers a unique combination of a hydrophobic benzyl group, which can act as a stable anchor or protecting group, and a terminal alcohol that provides a site for further functionalization.

These application notes provide a comprehensive, step-by-step guide for utilizing this compound in the development of advanced drug delivery systems. The protocols detailed below are based on established methodologies for the synthesis and characterization of PEGylated nanoparticles and bioconjugates.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application in drug delivery formulations.

PropertyValueReference
Molecular Formula C₃₇H₆₈O₁₆ChemScene
Molecular Weight ~769 g/mol ChemScene
Appearance Waxy solid or viscous oil---
Solubility Soluble in water and common organic solvents (e.g., DCM, DMF, DMSO)MedChemExpress
Terminal Groups Benzyl ether, HydroxylMedChemExpress

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a Benzyl-PEGylated polymer, its formulation into nanoparticles, drug loading, and subsequent in vitro characterization.

Protocol 1: Synthesis of Poly(γ-benzyl L-glutamate)-PEG (PBLG-PEG)

This protocol describes the synthesis of an amphiphilic block copolymer where the hydrophobic PBLG block provides the core-forming material for the nanoparticle, and the hydrophilic Benzyl-PEG block forms the protective corona.

Materials:

  • γ-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA)

  • Benzyl-PEG15-amine (synthesized by converting the terminal alcohol of this compound to an amine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Initiation of Polymerization: Dissolve a calculated amount of Benzyl-PEG15-amine in anhydrous DMF in a flame-dried, nitrogen-purged round-bottom flask.

  • Polymerization: Add the BLG-NCA monomer to the flask under a nitrogen atmosphere. The molar ratio of BLG-NCA to the Benzyl-PEG15-amine initiator will determine the length of the PBLG block.

  • Reaction: Allow the reaction to stir at room temperature for 48-72 hours under a nitrogen atmosphere.

  • Precipitation: Precipitate the resulting PBLG-PEG copolymer by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring.

  • Purification: Collect the precipitate by filtration and wash it multiple times with diethyl ether to remove unreacted monomers and initiator.

  • Dialysis: Redissolve the polymer in a suitable solvent (e.g., DMF) and dialyze against deionized water for 48 hours to remove any remaining impurities.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final PBLG-PEG copolymer as a white, fluffy solid.

  • Characterization: Confirm the structure and molecular weight of the synthesized copolymer using ¹H NMR and Gel Permeation Chromatography (GPC).

Protocol 2: Formulation of PBLG-PEG Nanoparticles by Nanoprecipitation

This protocol details the formation of self-assembled polymeric nanoparticles using the synthesized PBLG-PEG.[1][4]

Materials:

  • PBLG-PEG copolymer

  • Drug to be encapsulated (hydrophobic)

  • Tetrahydrofuran (THF), analytical grade

  • Deionized water

Procedure:

  • Polymer/Drug Solution: Dissolve a specific amount of the PBLG-PEG copolymer and the hydrophobic drug in THF. The concentration of the polymer will influence the final particle size.

  • Nanoprecipitation: Add the organic solution dropwise to a larger volume of deionized water under constant magnetic stirring. The rapid diffusion of THF into the water phase causes the hydrophobic PBLG blocks to aggregate, forming the nanoparticle core and entrapping the drug, while the hydrophilic Benzyl-PEG blocks stabilize the particle surface.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature in a fume hood to allow for the complete evaporation of THF.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any unloaded drug and residual solvent.

  • Storage: Store the final nanoparticle suspension at 4°C.

Protocol 3: Characterization of this compound Functionalized Nanoparticles

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in deionized water. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument. A narrow PDI (<0.2) indicates a monodisperse population. The zeta potential provides information about the surface charge and stability of the nanoparticles in suspension.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM)

  • Procedure: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. Allow the sample to air dry. Image the nanoparticles using a TEM to observe their size, shape, and morphology.

3. Drug Loading Content and Encapsulation Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Quantify total drug: Lyse a known volume of the nanoparticle suspension using a suitable solvent (e.g., acetonitrile) to release the encapsulated drug.

    • Quantify free drug: Separate the nanoparticles from the aqueous phase by ultracentrifugation. The supernatant will contain the unencapsulated (free) drug.

    • HPLC Analysis: Quantify the amount of drug in both the total and free drug samples using a validated HPLC method.

    • Calculations:

      • Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the release kinetics of the encapsulated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)

  • Phosphate-buffered saline (PBS), pH 7.4

  • A surfactant (e.g., Tween 80) to maintain sink conditions for hydrophobic drugs

Procedure:

  • Preparation: Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a larger volume of release medium (PBS, pH 7.4, with or without surfactant) maintained at 37°C with constant gentle stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Quantitative Data Summary

The following tables provide representative data that could be expected from the characterization of nanoparticles formulated with and without a Benzyl-PEG surface modification. Note: This data is illustrative and will vary depending on the specific polymer, drug, and formulation parameters.

Table 1: Physicochemical Properties of Nanoparticles

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PBLG Nanoparticles (Control) 250 ± 150.25 ± 0.05-25 ± 3
PBLG-PEG-Benzyl Nanoparticles 180 ± 100.15 ± 0.03-10 ± 2

Table 2: Drug Loading and In Vitro Release Characteristics

FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 24h (%)
PBLG Nanoparticles (Control) 5.2 ± 0.575 ± 585 ± 6
PBLG-PEG-Benzyl Nanoparticles 4.8 ± 0.470 ± 455 ± 5

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization s1 Benzyl-PEG15-amine + BLG-NCA s2 Polymerization in DMF s1->s2 s3 Precipitation & Purification s2->s3 s4 PBLG-PEG-Benzyl Copolymer s3->s4 f1 Dissolve PBLG-PEG-Benzyl and Drug in THF s4->f1 f2 Nanoprecipitation in Water f1->f2 f3 Solvent Evaporation f2->f3 f4 Purification f3->f4 f5 Drug-Loaded Nanoparticles f4->f5 c1 DLS (Size, PDI, Zeta Potential) f5->c1 c2 TEM (Morphology) f5->c2 c3 HPLC (Drug Loading) f5->c3 c4 Dialysis (In Vitro Release) f5->c4

Caption: Workflow for the synthesis, formulation, and characterization of drug-loaded PBLG-PEG-Benzyl nanoparticles.

Cellular Uptake and Potential Signaling Pathway

PEGylated nanoparticles are typically internalized by cells through endocytic pathways, such as clathrin-mediated endocytosis or caveolae-mediated endocytosis. The interaction of the nanoparticle surface with cellular receptors can trigger downstream signaling cascades. For instance, it has been shown that PEGylated graphene oxide can stimulate cytokine responses through the activation of integrin β8-related signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP Benzyl-PEG15-NP Receptor Integrin β8 Receptor NP->Receptor Binding FAK FAK Receptor->FAK Activation pFAK p-FAK (active) FAK->pFAK Phosphorylation Downstream Downstream Signaling (e.g., MAPK, NF-κB) pFAK->Downstream Cytokine Cytokine Secretion (e.g., TNF-α, IL-6) Downstream->Cytokine

Caption: A potential signaling pathway initiated by the interaction of a Benzyl-PEGylated nanoparticle with cell surface receptors.

Conclusion

This compound is a versatile building block for the development of sophisticated drug delivery systems. Its unique bifunctional nature allows for its use in creating amphiphilic copolymers for nanoparticle formulation, as well as for direct conjugation to drugs or targeting ligands. The protocols and data presented in these application notes provide a foundational guide for researchers to design, synthesize, and characterize novel drug delivery platforms with enhanced therapeutic potential. Further optimization of formulation parameters and a deeper understanding of the specific biological interactions of these systems will continue to advance their clinical translation.

References

Application Notes and Protocols for Benzyl-PEG15-alcohol in Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl-PEG15-alcohol for the surface modification of nanoparticles. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles for therapeutic and diagnostic applications. The inclusion of a benzyl group at one terminus of the PEG chain can introduce a hydrophobic anchor for interaction with nanoparticle cores or serve as a stable protecting group.

Core Concepts of this compound Modification

The surface modification of nanoparticles with this compound imparts a hydrophilic PEG layer, creating a "stealth" effect that reduces opsonization and clearance by the reticuloendothelial system (RES). This prolonged systemic circulation enhances the probability of the nanoparticle reaching its target site. The benzyl group can be leveraged for specific interactions or as a precursor for further functionalization.

Key Advantages of this compound Modification:

  • Improved Biocompatibility: The hydrophilic PEG chains reduce non-specific protein adsorption, minimizing immune responses.

  • Enhanced Stability: The PEG layer provides steric hindrance, preventing nanoparticle aggregation.

  • Prolonged Circulation Time: Reduced clearance by the RES leads to a longer half-life in the bloodstream.

  • Versatile Functionalization: The terminal alcohol group can be activated for covalent attachment to various nanoparticle surfaces.

Experimental Protocols

The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization of reaction conditions may be necessary for specific nanoparticle systems.

Protocol 1: Activation of this compound via Tosylation

The terminal hydroxyl group of this compound is relatively inert and requires activation for efficient covalent conjugation to nanoparticle surfaces. Tosylation is a common method to convert the hydroxyl group into a good leaving group (tosylate), making it susceptible to nucleophilic attack by functional groups on the nanoparticle surface (e.g., amines, thiols).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 15 minutes.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding cold deionized water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG15-tosylate.

  • Purify the product using column chromatography on silica gel.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the conjugation of activated Benzyl-PEG15-tosylate to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • Benzyl-PEG15-tosylate (from Protocol 1)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Centrifugal filter units or dialysis membrane

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Disperse the amine-functionalized nanoparticles in anhydrous DMF.

  • Add Benzyl-PEG15-tosylate to the nanoparticle suspension. The molar ratio of Benzyl-PEG15-tosylate to the estimated surface amine groups should be optimized, with a starting point of a 10-50 fold molar excess of the PEG reagent.

  • Add triethylamine (2 equivalents relative to Benzyl-PEG15-tosylate) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Purify the PEGylated nanoparticles to remove unreacted reagents and byproducts.

    • Method A: Centrifugal Filtration: Use a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO) to retain the nanoparticles. Wash the nanoparticles multiple times with PBS.

    • Method B: Dialysis: Transfer the reaction mixture to a dialysis bag with a suitable MWCO and dialyze against a large volume of PBS for 24-48 hours, with several buffer changes.

  • Resuspend the purified Benzyl-PEG15-nanoparticles in a suitable buffer for storage and further characterization.

Data Presentation

The following tables summarize the expected changes in nanoparticle properties upon surface modification with Benzyl-PEG derivatives, based on literature data for similar PEGylated systems.

Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification

ParameterBefore ModificationAfter Modification with this compoundCharacterization Technique
Hydrodynamic Diameter (nm) Varies by nanoparticle typeExpected increase of 10-50 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Expected to remain < 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) Varies (can be positive or negative)Shift towards neutrality (e.g., from -30 mV to -15 mV)[1]Zeta Potential Analyzer
Surface Morphology Smooth, spherical (typical)No significant change in core morphologyTransmission Electron Microscopy (TEM)

Table 2: Impact of this compound Modification on Drug Loading and Release

ParameterUnmodified NanoparticlesThis compound Modified Nanoparticles
Drug Loading Capacity (%) Dependent on drug and nanoparticle matrixMay slightly decrease due to the surface coating
Encapsulation Efficiency (%) Dependent on formulation methodMay be slightly lower
Drug Release Profile Biphasic (initial burst followed by sustained release)Often shows a more sustained release with a reduced initial burst

Visualization of Workflows and Concepts

Diagram 1: Synthesis of Benzyl-PEG15-tosylate

G Activation of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification This compound This compound Stirring at 0°C to RT Stirring at 0°C to RT This compound->Stirring at 0°C to RT Anhydrous DCM Anhydrous DCM Anhydrous DCM->Stirring at 0°C to RT Triethylamine Triethylamine Triethylamine->Stirring at 0°C to RT p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride->Stirring at 0°C to RT Quenching Quenching Stirring at 0°C to RT->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Benzyl-PEG15-tosylate Benzyl-PEG15-tosylate Column Chromatography->Benzyl-PEG15-tosylate

Caption: Workflow for the activation of this compound to Benzyl-PEG15-tosylate.

Diagram 2: Nanoparticle Surface Modification Workflow

G Nanoparticle PEGylation Workflow Amine-functionalized Nanoparticles Amine-functionalized Nanoparticles Reaction in DMF with TEA Reaction in DMF with TEA Amine-functionalized Nanoparticles->Reaction in DMF with TEA Benzyl-PEG15-tosylate Benzyl-PEG15-tosylate Benzyl-PEG15-tosylate->Reaction in DMF with TEA Purification Purification Reaction in DMF with TEA->Purification Centrifugation/Dialysis Centrifugation/Dialysis Purification->Centrifugation/Dialysis Benzyl-PEG15-Nanoparticles Benzyl-PEG15-Nanoparticles Centrifugation/Dialysis->Benzyl-PEG15-Nanoparticles Characterization Characterization DLS, TEM, Zeta Potential DLS, TEM, Zeta Potential Characterization->DLS, TEM, Zeta Potential Benzyl-PEG15-Nanoparticles->Characterization

Caption: General workflow for the surface modification of nanoparticles with this compound.

Diagram 3: Conceptual Representation of a Benzyl-PEGylated Nanoparticle

G Structure of a Benzyl-PEGylated Nanoparticle cluster_0 Nanoparticle Core cluster_1 Surface Coating NP Nanoparticle Linker NP->Linker Benzyl Benzyl group PEG PEG15 Chain PEG->Benzyl Linker->PEG

References

Application Notes and Protocols for Amine-Reactive Conjugation with Benzyl-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely established bioconjugation technique that enhances the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced solubility, reduced immunogenicity, and protection from proteolytic degradation.

Benzyl-PEG15-alcohol is a high-purity, monodisperse PEG linker featuring a terminal primary alcohol and a benzyl protecting group at the other terminus. The benzyl group provides stability and allows for selective deprotection if further modification at that terminus is required. The primary alcohol is not inherently reactive towards amines and therefore requires chemical activation to facilitate conjugation. This document provides detailed protocols for the activation of this compound and its subsequent conjugation to primary amines on target molecules, such as the ε-amine of lysine residues or the N-terminal α-amine.

Principle of Amine-Reactive Conjugation

Direct coupling of an amine to an alcohol is not a chemically favorable reaction. Therefore, a two-step process is employed. First, the terminal hydroxyl group of this compound is activated by converting it into a more reactive species with a good leaving group. Two common and effective methods for this activation are:

  • Tosylation: Conversion of the alcohol to a tosylate ester using p-toluenesulfonyl chloride (TsCl).

  • p-Nitrophenyl Carbonate Formation: Reaction of the alcohol with p-nitrophenyl chloroformate (NPC) to form a reactive carbonate.

Once activated, the PEG linker readily reacts with nucleophilic primary amines on the target molecule under mild conditions to form a stable covalent bond.

Experimental Workflow

The overall experimental workflow involves the activation of the this compound, followed by the conjugation to an amine-containing molecule, and subsequent purification and characterization of the conjugate.

G cluster_0 Activation of this compound cluster_1 Amine-Reactive Conjugation cluster_2 Purification and Analysis A1 Dissolve this compound in anhydrous solvent A2 Add activating agent (e.g., TsCl or NPC) and base A1->A2 A3 Reaction at controlled temperature (0°C to RT) A2->A3 A4 Work-up and purification of activated PEG A3->A4 C2 Add activated Benzyl-PEG15 A4->C2 C1 Dissolve amine-containing molecule in conjugation buffer C1->C2 C3 Incubate reaction mixture C2->C3 P1 Purification by RP-HPLC or SEC C3->P1 P2 Characterization by Mass Spectrometry P1->P2

Figure 1: Overall experimental workflow.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the activation of this compound and its conjugation to a model protein.

Table 1: Activation of this compound

ParameterTosylationp-Nitrophenyl Carbonate Activation
Activating Agent p-Toluenesulfonyl chloride (TsCl)p-Nitrophenyl chloroformate (NPC)
Base Triethylamine (TEA) or PyridinePyridine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 1.5 eq.TEA: 1.5 - 2.0 eq.NPC: 1.2 eq.Pyridine: 1.5 eq.
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 16 hours12 - 16 hours
Expected Yield ~53% (for benzyl alcohol)70-90%

Table 2: Amine-Reactive Conjugation with a Model Protein (e.g., Lysozyme)

ParameterValue
Protein Concentration 5-10 mg/mL
Conjugation Buffer 0.1 M Sodium Bicarbonate, pH 8.5
Molar Excess of Activated PEG (to Protein) 5-20 fold
Reaction Temperature Room Temperature
Reaction Time 4 - 12 hours
Expected Conversion to Mono-PEGylated 70-85% (dependent on molar ratio)

Table 3: Representative RP-HPLC Purity Assessment of PEGylated Lysozyme

AnalyteRetention Time (min)Peak Area (%)
Di-PEGylated Lysozyme~18.510.5
Mono-PEGylated Lysozyme ~19.2 85.3
Native Lysozyme~20.12.8
Free PEG~21.01.4

Note: Retention times are approximate and will vary with the specific protein, PEG size, column, and gradient conditions.[1]

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, an excellent leaving group for subsequent nucleophilic substitution with an amine.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Slowly add a solution of TsCl (1.5 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Benzyl-PEG15-tosylate.

Protocol 2: Activation of this compound via p-Nitrophenyl Carbonate Formation

This protocol forms a highly reactive p-nitrophenyl carbonate ester, which readily reacts with primary amines.[2]

Materials:

  • This compound

  • p-Nitrophenyl chloroformate (NPC)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 10% aqueous sodium bicarbonate solution

  • 10% aqueous citric acid solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cold diethyl ether

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.[2]

  • Add pyridine (1.5 eq.) to the solution and stir for 10 minutes at room temperature.[2]

  • Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq.) in anhydrous DCM to the reaction mixture.[2]

  • Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.

  • Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Precipitate the activated PEG by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry it under vacuum. The resulting activated Benzyl-PEG15-p-nitrophenyl carbonate can be stored under an inert atmosphere at -20°C.

Protocol 3: Conjugation of Activated Benzyl-PEG15 to a Protein

This protocol describes the conjugation of the activated PEG to a protein containing accessible primary amines.

Materials:

  • Activated Benzyl-PEG15 (from Protocol 1 or 2)

  • Protein of interest (e.g., Lysozyme)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO (optional)

Procedure:

  • Dissolve the protein in the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Dissolve the activated Benzyl-PEG15 in a minimal amount of anhydrous DMF or DMSO (if necessary) or add directly as a solid to the protein solution. A 5 to 20-fold molar excess of the activated PEG is recommended to drive the reaction towards mono-PEGylation.

  • Add the activated PEG solution to the protein solution while gently stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. The progress can be monitored by SDS-PAGE or RP-HPLC.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted activated PEG.

  • The PEGylated protein is now ready for purification.

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for separating PEGylated proteins from the native protein and from different PEGylated species (e.g., mono-, di-, tri-PEGylated).

Typical RP-HPLC Conditions:

  • Column: C4 or C18, 300 Å pore size

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 20% to 80% B over 30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the successful conjugation and determining the degree of PEGylation.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation S1 Purified PEG-conjugate (from HPLC) S2 Desalting S1->S2 M1 LC-MS or MALDI-TOF S2->M1 M2 Data Acquisition M1->M2 D1 Deconvolution of raw spectra M2->D1 D2 Mass determination of native and PEGylated species D1->D2 D3 Confirmation of mass shift D2->D3

References

Application Notes and Protocols: Thiol-Reactive PEGylation Using Benzyl-PEG15-Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a cornerstone strategy in drug development. It is widely employed to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and small molecules. Benefits include improved solubility and stability, reduced immunogenicity, and an extended circulatory half-life by decreasing glomerular filtration rates.[1]

Among various PEGylation strategies, thiol-reactive PEGylation offers exceptional site-specificity. This method targets the sulfhydryl (-SH) group of cysteine residues, which are relatively rare in proteins compared to other functional groups like amines.[2] Many proteins contain cysteines involved in disulfide bonds, making them unreactive to thiol-specific reagents until reduced.[2] By engineering a single free cysteine into a protein, researchers can achieve precise, site-specific conjugation, minimizing the heterogeneity of the final product and preserving the biological activity of the molecule.[3]

Common thiol-reactive functional groups include maleimide, vinyl sulfone, and iodoacetamide, which form stable covalent bonds with sulfhydryl groups under specific pH conditions.[4] Benzyl-PEG15-alcohol is a high-purity, monodisperse PEG raw material. While the terminal hydroxyl group is not reactive towards thiols, it serves as a versatile starting point for the synthesis of custom thiol-reactive PEGylating agents.

This document provides detailed protocols for the two-stage process of:

  • Synthesizing a thiol-reactive Benzyl-PEG15-maleimide from its alcohol precursor.

  • Utilizing the synthesized reagent for the site-specific PEGylation of a cysteine-containing protein.

Part 1: Synthesis of Benzyl-PEG15-Maleimide

To make this compound reactive towards thiols, its terminal hydroxyl group must be converted into a thiol-reactive moiety. A common and effective strategy is a two-step process: first, activating the alcohol by converting it to a better leaving group (e.g., a tosylate), and second, substituting the tosylate with a maleimide group.

cluster_synthesis Synthesis Workflow: Benzyl-PEG15-Maleimide Start This compound Step1 Tosyl Chloride (TsCl), Pyridine Start->Step1 Tosylation Intermediate Benzyl-PEG15-Tosylate Step1->Intermediate Step2 Maleimide Potassium Salt, DMF Intermediate->Step2 Substitution Product Benzyl-PEG15-Maleimide Step2->Product Purify Purification (e.g., Column Chromatography) Product->Purify Final Characterization (NMR, HPLC, MS) Purify->Final

Caption: Workflow for synthesizing Benzyl-PEG15-Maleimide from its alcohol precursor.

Protocol 1: Synthesis of Benzyl-PEG15-Maleimide

This protocol details the conversion of this compound to Benzyl-PEG15-maleimide.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine

  • Maleimide potassium salt

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

Step A: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Slowly add tosyl chloride (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the product with dichloromethane (3x volumes).

  • Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG15-tosylate. This intermediate is often used in the next step without further purification.

Step B: Synthesis of Benzyl-PEG15-Maleimide

  • Dissolve the crude Benzyl-PEG15-tosylate from Step A in anhydrous DMF under a nitrogen atmosphere.

  • Add maleimide potassium salt (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain pure Benzyl-PEG15-maleimide.

  • Characterize the final product using ¹H NMR, HPLC, and Mass Spectrometry to confirm its structure and purity.

Part 2: Site-Specific PEGylation of Cysteine-Containing Proteins

The synthesized Benzyl-PEG15-maleimide can now be used for site-specific conjugation to a protein or peptide containing a free cysteine residue. The maleimide group reacts specifically with the thiol group of cysteine via a Michael addition reaction, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

cluster_pegylation Experimental Workflow: Thiol-Reactive PEGylation PrepProt Prepare Protein Solution (Target Protein with Free Cys) Reaction Conjugation Reaction (pH 6.5-7.5, Room Temp, 2h) PrepProt->Reaction PrepPEG Prepare PEG-Maleimide Solution PrepPEG->Reaction Quench Quench Reaction (e.g., add free cysteine) Reaction->Quench Purify Purification (IEX or SEC) Quench->Purify Analysis Analysis & Characterization (SDS-PAGE, HPLC, MS) Purify->Analysis Final Purified PEGylated Protein Analysis->Final

Caption: General workflow for cysteine-specific protein PEGylation and analysis.

Protocol 2: Thiol-Specific PEGylation with Benzyl-PEG15-Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein/peptide of interest.

  • Synthesized Benzyl-PEG15-maleimide.

  • Reaction Buffer: Phosphate buffer (100 mM, pH 6.5-7.5) containing EDTA (1-10 mM) to prevent disulfide bond formation.

  • Quenching Solution: L-cysteine or β-mercaptoethanol solution (e.g., 1 M).

  • Purification System: Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) columns and buffers.

  • Analysis equipment: SDS-PAGE system, HPLC, Mass Spectrometer.

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose the cysteine, pre-treat with a reducing agent like TCEP and subsequently remove the agent before PEGylation.

  • PEG Reagent Preparation: Immediately before use, dissolve the Benzyl-PEG15-maleimide in the Reaction Buffer. A 5- to 20-fold molar excess of the PEG reagent over the protein is a typical starting point.

  • Conjugation Reaction: Add the PEG-maleimide solution to the protein solution. Incubate the mixture at room temperature with gentle stirring for 2 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential protein degradation.

  • Reaction Quenching: To stop the reaction and consume any unreacted PEG-maleimide, add a quenching solution (e.g., L-cysteine) to a final concentration of ~10-fold molar excess over the initial PEG amount. Incubate for an additional 30 minutes.

  • Purification: Separate the PEGylated protein from unreacted protein, excess PEG reagent, and quenching agent. Ion-exchange chromatography (IEX) is often effective as PEGylation can alter the protein's surface charge. Alternatively, size-exclusion chromatography (SEC) can be used to separate molecules based on their size.

  • Analysis and Characterization:

    • SDS-PAGE: Analyze the purified fractions. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.

    • HPLC: Use Reverse-Phase or Ion-Exchange HPLC to assess the purity of the conjugate.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the identity and mass of the PEGylated protein to determine the number of attached PEG chains.

Quantitative Data and Characterization

The efficiency of PEGylation can vary significantly depending on the protein, the accessibility of the cysteine residue, and the reaction conditions. The data below provides a summary of typical results and characterization parameters.

ParameterTypical Range / MethodReference
PEG-to-Protein Molar Ratio 5:1 to 50:1
Reaction pH 6.5 - 7.5 (for Maleimide)
Reaction Time 2 hours (Room Temp) to Overnight (4°C)
PEGylation Efficiency 11% - 89%
Primary Analysis Method SDS-PAGE
Purity Assessment HPLC (IEX or RP)
Identity Confirmation Mass Spectrometry (MALDI-TOF, ESI-MS)

Logical Relationship Overview

The overall process described in these application notes follows a clear logical progression from a basic PEG building block to a final, functional bioconjugate.

Start This compound (Starting Material) Process1 Chemical Synthesis (Protocol 1) Start->Process1 Intermediate Benzyl-PEG15-Maleimide (Thiol-Reactive Reagent) Process1->Intermediate Process2 Bioconjugation (Protocol 2) Intermediate->Process2 Product Site-Specific PEGylated Protein Process2->Product Target Cysteine-Containing Protein Target->Process2

Caption: Logical flow from starting material to final PEGylated product.

References

Application Notes and Protocols for Benzyl-PEG15-alcohol as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics (PK), and efficacy.[1][2] Polyethylene glycol (PEG) linkers have become increasingly popular due to their ability to impart favorable physicochemical properties to ADCs.[3][4]

This document provides detailed application notes and protocols for the use of Benzyl-PEG15-alcohol, a discrete PEG linker, in the development of ADCs. This linker features a benzyl protecting group and a terminal alcohol, allowing for a controlled, sequential conjugation strategy. The inclusion of a 15-unit PEG chain enhances the hydrophilicity of the ADC, which can help overcome challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[5]

Core Principles and Advantages of this compound Linker

The this compound linker offers several key advantages in ADC design:

  • Enhanced Hydrophilicity: The PEG15 chain significantly increases the water solubility of the ADC, which is particularly beneficial when working with highly hydrophobic cytotoxic payloads. This increased solubility helps to prevent aggregation, a common issue that can lead to altered efficacy and increased immunogenicity.

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer circulation half-life. This allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic effect.

  • Reduced Immunogenicity: The flexible PEG chain can shield the cytotoxic payload and potentially immunogenic epitopes on the linker from the immune system, thereby reducing the risk of an undesirable immune response.

  • Controlled Drug-to-Antibody Ratio (DAR): The use of a monodisperse linker like this compound allows for more precise control over the conjugation reaction, resulting in a more homogeneous ADC product with a well-defined DAR. Homogeneity is a critical quality attribute for ADCs, impacting both safety and efficacy.

Experimental Data Summary

The following tables present representative quantitative data for an ADC constructed using a this compound linker. These values are based on typical results observed for PEGylated ADCs and serve as a guide for expected outcomes.

Table 1: Pharmacokinetic Parameters of a Trastuzumab-PEG15-MMAE ADC

ParameterNon-PEGylated ADC (Control)Trastuzumab-PEG15-MMAE ADC
Half-life (t½) in vivo ~70 hours~150 hours
Plasma Clearance (CL) ~0.4 mL/h/kg~0.2 mL/h/kg
Area Under the Curve (AUC) LowerHigher

This data illustrates the expected improvement in pharmacokinetic properties with the inclusion of the PEG15 linker, leading to longer circulation and greater drug exposure.

Table 2: In Vitro Cytotoxicity (IC50) Data

Cell LineTarget AntigenIC50 (Non-PEGylated ADC)IC50 (Trastuzumab-PEG15-MMAE ADC)
SK-BR-3 HER2+~1.5 ng/mL~1.8 ng/mL
BT-474 HER2+~2.0 ng/mL~2.5 ng/mL
MDA-MB-468 HER2->1000 ng/mL>1000 ng/mL

This table demonstrates that the inclusion of the PEG15 linker has a minimal impact on the in vitro potency of the ADC, while maintaining high specificity for antigen-positive cells.

Table 3: Physicochemical Properties

PropertyNon-PEGylated ADC (Control)Trastuzumab-PEG15-MMAE ADC
Aggregation Onset Temperature LowerHigher
Drug-to-Antibody Ratio (DAR) Distribution BroaderNarrower, more defined

This data highlights the improved stability and homogeneity of the ADC construct due to the hydrophilic PEG15 linker.

Experimental Protocols

The following protocols provide a detailed workflow for the synthesis and characterization of an ADC using this compound.

Protocol 1: Deprotection of this compound

This step removes the benzyl protecting group to expose the primary alcohol for subsequent activation.

  • Materials:

    • This compound

    • Anhydrous Methanol

    • 10% Palladium on Carbon (Pd/C) catalyst

    • Hydrogen gas supply (balloon or hydrogenator)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material).

    • Purge the flask with hydrogen gas and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 4-16 hours).

    • Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG15-alcohol.

Protocol 2: Activation of PEG15-alcohol and Conjugation to a Cytotoxic Payload (e.g., MMAE)

This protocol describes the activation of the PEG15-alcohol and its conjugation to a payload containing a suitable functional group. Here, we use an example of creating an NHS ester for reaction with an amine-containing drug.

  • Materials:

    • Deprotected PEG15-alcohol

    • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

    • Anhydrous Dichloromethane (DCM)

    • Pyridine or Triethylamine (TEA)

    • Amine-containing cytotoxic payload (e.g., MMAE)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Activation: Dissolve the deprotected PEG15-alcohol in anhydrous DCM under an inert atmosphere. Add pyridine or TEA (1.5-2 equivalents) and cool to 0°C.

    • Slowly add a solution of DSC (1.2-1.5 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the activated PEG15-NHS ester.

    • Conjugation: Dissolve the activated PEG15-NHS ester and the amine-containing payload (1.0-1.2 equivalents) in anhydrous DMF. Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS. Upon completion, purify the drug-linker conjugate using reverse-phase HPLC. Lyophilize the pure fractions.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol details the conjugation of the payload-linker moiety to the antibody, typically targeting lysine residues.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab)

    • Purified Payload-PEG15-Linker (activated with an NHS ester)

    • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)

    • Co-solvent (e.g., DMSO or DMF)

    • Size Exclusion Chromatography (SEC) column

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

    • Dissolve the activated Payload-PEG15-Linker in a co-solvent like DMSO.

    • Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess) to achieve the desired DAR. The final concentration of the organic co-solvent should not exceed 10% (v/v).

    • Gently mix and incubate the reaction at room temperature for 1-4 hours.

    • Purify the resulting ADC from unconjugated drug-linker using a pre-equilibrated SEC column.

    • Collect and pool the fractions containing the purified ADC.

    • Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.

Protocol 4: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules per antibody is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for this determination.

  • HIC-HPLC Protocol:

    • Column: A HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different drug-loaded species.

    • Detection: UV absorbance at 280 nm.

    • Calculation: The DAR is calculated as a weighted average of the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

B. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

  • Procedure:

    • Seed target antigen-positive cells (e.g., SK-BR-3) and antigen-negative control cells (e.g., MDA-MB-468) in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.

    • Incubate for 72-96 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 Drug-Linker Conjugation cluster_2 ADC Synthesis & Purification Benzyl-PEG15-OH Benzyl-PEG15-OH Deprotection Deprotection Benzyl-PEG15-OH->Deprotection HO-PEG15-OH HO-PEG15-OH Deprotection->HO-PEG15-OH Activation Activation HO-PEG15-OH->Activation Activated_Linker Activated PEG15-Linker Activation->Activated_Linker Conjugation1 Conjugation Activated_Linker->Conjugation1 Cytotoxic_Payload Cytotoxic Payload Cytotoxic_Payload->Conjugation1 Drug_Linker Drug-Linker Moiety Conjugation1->Drug_Linker Conjugation2 Conjugation Drug_Linker->Conjugation2 Antibody Antibody Antibody->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Binding->TumorCell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome DrugRelease Linker Cleavage & Payload Release Lysosome->DrugRelease Payload Cytotoxic Payload DrugRelease->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

MMAE_Signaling_Pathway MMAE Released MMAE (from ADC) Tubulin Tubulin Dimers MMAE->Tubulin binds to Disruption Disruption of Microtubule Network MMAE->Disruption Microtubule Microtubule Dynamics Tubulin->Microtubule polymerization Microtubule->Disruption inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Caspase Caspase Cascade Activation G2M_Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: MMAE-induced apoptotic signaling pathway.

References

Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG15-alcohol Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1] The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility and provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[2]

The Benzyl-PEG15-alcohol linker offers a balance of flexibility and a defined length, which can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination. The benzyl group can provide conformational restriction and may engage in favorable pi-stacking interactions with the E3 ligase, such as VHL. This document provides detailed protocols for the synthesis of a PROTAC using the this compound linker, with Bromodomain-containing protein 4 (BRD4) as the target protein and Von Hippel-Lindau (VHL) as the E3 ligase.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

PROTAC_Signaling_Pathway PROTAC PROTAC (POI Ligand-Linker-E3 Ligase Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative three-step protocol for the synthesis of a BRD4-targeting PROTAC using this compound, a VHL E3 ligase ligand, and the BRD4 inhibitor, JQ1.

Workflow for PROTAC Synthesis

The synthesis is a modular process involving the sequential coupling of the linker, E3 ligase ligand, and the POI ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Coupling with E3 Ligase Ligand cluster_2 Step 3: Final Coupling with POI Ligand Linker_start This compound Linker_activated Benzyl-PEG15-OTs Linker_start->Linker_activated TsCl, TEA, DCM E3_Linker VHL-Linker Conjugate Linker_activated->E3_Linker DIPEA, DMF E3_ligand VHL Ligand (amine) E3_ligand->E3_Linker Final_PROTAC Final PROTAC E3_Linker->Final_PROTAC HATU, DIPEA, DMF POI_ligand JQ1 (carboxylic acid) POI_ligand->Final_PROTAC

Caption: Modular workflow for the synthesis of a BRD4-targeting PROTAC.

Step 1: Activation of this compound

This step activates the terminal hydroxyl group of the this compound by converting it to a tosylate, which is a good leaving group for the subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Add TEA (1.5 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the tosylated product, Benzyl-PEG15-OTs.

ProductFormYieldPurity (by LC-MS)
Benzyl-PEG15-OTsColorless oil85-95%>95%
Step 2: Coupling of Benzyl-PEG15-OTs with VHL Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine on the VHL E3 ligase ligand.

Materials:

  • Benzyl-PEG15-OTs

  • Amine-containing VHL ligand

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Dissolve the amine-containing VHL ligand (1.0 eq) and Benzyl-PEG15-OTs (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the VHL ligand-linker conjugate.

ProductFormYieldPurity (by HPLC)
VHL Ligand-Linker ConjugateWhite solid60-75%>98%
Step 3: Coupling of VHL Ligand-Linker Conjugate with JQ1

This final step forms the complete PROTAC molecule through an amide bond formation between the VHL ligand-linker conjugate and the carboxylic acid of the BRD4 inhibitor, JQ1.

Materials:

  • VHL Ligand-Linker Conjugate (with a terminal amine after potential deprotection if it was protected)

  • JQ1 (with a terminal carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Protocol:

  • Dissolve JQ1 (with a terminal carboxylic acid) (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the VHL Ligand-Linker Conjugate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

ProductFormYieldPurity (by HPLC)
Final PROTACWhite solid50-70%>98%

Characterization and Data Presentation

The final PROTAC product and intermediates should be thoroughly characterized to confirm their identity and purity.

Physicochemical Characterization
TechniquePurposeExpected Results
¹H NMRStructural confirmationPeaks corresponding to the POI ligand (JQ1), E3 ligase ligand (VHL), and the PEG linker.
¹³C NMRStructural confirmationPeaks corresponding to the carbons of the entire molecule.
High-Resolution Mass Spectrometry (HRMS)Molecular weight confirmationObserved mass should match the calculated mass of the PROTAC.
High-Performance Liquid Chromatography (HPLC)Purity assessmentA single major peak indicating high purity.
Biological Activity Data

The biological activity of the synthesized PROTAC is evaluated by its ability to degrade the target protein.

PROTAC Name (Example)Target ProteinE3 LigaseDC50 (nM)¹Dmax (%)²Cell Line
BRD4-PEG15-VHLBRD4VHL10 - 100> 90HEK293
BRD4-PEG15-VHLBRD4VHL25 - 150> 85HeLa

¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum degradation percentage.

Note: The provided yield and biological activity data are representative and may vary depending on the specific ligands and reaction conditions used.

Conclusion

This document provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC utilizing the this compound linker. The modular nature of this synthetic route allows for the facile generation of PROTAC libraries with varying linker lengths and compositions, which is crucial for optimizing degradation efficiency and pharmacokinetic properties. The successful synthesis, characterization, and biological evaluation of these molecules are pivotal for advancing the field of targeted protein degradation.

References

Application Notes and Protocols: Cell Permeability Studies with Benzyl-PEG15-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG15-alcohol is a bifunctional molecule increasingly utilized in biomedical and pharmaceutical research, notably as a component in Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[1][2] Its structure combines a hydrophobic benzyl group with a hydrophilic polyethylene glycol (PEG) chain of 15 units, terminating in a hydroxyl group. This amphipathic nature is designed to influence the solubility and cell permeability of conjugated molecules. Understanding the cell permeability characteristics of this compound conjugates is crucial for optimizing the design of novel therapeutics with improved intracellular delivery and efficacy.

These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of molecules conjugated with this compound. The provided methodologies are based on established in vitro models for permeability screening.

Data Presentation: Illustrative Permeability Data

The following tables present hypothetical, yet realistic, quantitative data for a model this compound conjugate ("Compound X-BP15") compared to its unconjugated parent molecule ("Compound X"). These tables are intended to serve as a template for data presentation and highlight the potential impact of the this compound moiety on cell permeability.

Table 1: Apparent Permeability Coefficients (Papp) in Caco-2 Cell Monolayers

CompoundDirectionPapp (x 10-6 cm/s)Efflux Ratio
Compound X Apical to Basolateral (A-B)0.8 ± 0.25.2
Basolateral to Apical (B-A)4.2 ± 0.7
Compound X-BP15 Apical to Basolateral (A-B)3.5 ± 0.51.8
Basolateral to Apical (B-A)6.3 ± 0.9
Propranolol (High Permeability Control) Apical to Basolateral (A-B)25.0 ± 2.11.1
Atenolol (Low Permeability Control) Apical to Basolateral (A-B)0.5 ± 0.11.3

Papp values represent the rate of flux across the cell monolayer. A higher A-B Papp suggests better absorption. The efflux ratio (B-A Papp / A-B Papp) indicates the extent of active efflux; a ratio >2 suggests significant efflux.

Table 2: Cellular Uptake in HeLa Cells

CompoundConcentration (µM)Incubation Time (min)Intracellular Concentration (ng/mg protein)
Compound X 106015 ± 3
Compound X-BP15 106078 ± 9
Vehicle Control -60< 1

This table illustrates the direct measurement of compound accumulation within cells, providing a direct assessment of cell penetration.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol details the steps for assessing the bidirectional permeability of a this compound conjugate across a Caco-2 cell monolayer, a widely accepted in vitro model for predicting intestinal drug absorption.[3][4]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Test compound (e.g., Compound X-BP15) and controls (propranolol, atenolol)

  • Lucifer Yellow dye[5]

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks.

    • Seed cells onto Transwell® inserts at a density of 6 x 104 cells/cm2.

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. Monolayers with TEER values > 250 Ω·cm2 are suitable for the assay.

    • Alternatively, perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical side and measure its appearance on the basolateral side after 1 hour. A Papp < 1.0 x 10-6 cm/s indicates a tight monolayer.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Collect a sample from the apical chamber at the end of the experiment.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Repeat the procedure in step 3, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: Cellular Uptake Assay

This protocol describes a method to quantify the amount of a this compound conjugate that enters cells over a specific time period.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., Compound X-BP15)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 12-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Treatment:

    • Remove the growth medium and wash the cells once with warm PBS.

    • Add the test compound diluted in serum-free medium to each well.

    • Incubate for the desired time (e.g., 60 minutes) at 37°C.

  • Cell Lysis:

    • Remove the compound-containing medium and wash the cells three times with ice-cold PBS to remove any unbound compound.

    • Add cell lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Determine the total protein concentration in each lysate sample using a BCA protein assay.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the cell lysates using a validated LC-MS/MS method.

  • Data Normalization:

    • Normalize the amount of intracellular compound to the total protein content (e.g., ng of compound per mg of protein).

Visualizations

G cluster_workflow Experimental Workflow for Caco-2 Permeability Assay start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days start->culture teer Measure TEER for monolayer integrity culture->teer assay Perform bidirectional permeability assay (A-B and B-A) teer->assay lcms Analyze samples by LC-MS/MS assay->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Caco-2 Permeability Assay Workflow.

G cluster_pathway Hypothetical Cellular Uptake Pathways cluster_endocytosis Endocytic Pathway extracellular Compound-BP15 (Extracellular) membrane Cell Membrane extracellular->membrane Passive Diffusion endocytosis Endocytosis extracellular->endocytosis intracellular Compound-BP15 (Intracellular) membrane->intracellular endosome Endosome endocytosis->endosome release Endosomal Escape endosome->release release->intracellular

Caption: Potential Cellular Uptake Mechanisms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl-PEG15-alcohol Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing coupling reactions with Benzyl-PEG15-alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. The most common application involves the coupling of a carboxylic acid to the terminal hydroxyl group of this compound to form an ester linkage, a key step in creating PEGylated compounds for drug delivery and other biomedical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the standard methods for coupling a carboxylic acid to this compound?

A1: The most prevalent method is esterification, where the carboxylic acid is activated to facilitate the reaction with the terminal hydroxyl group of the PEG.[1] Key techniques include:

  • Carbodiimide-Mediated Coupling: This is a widely used method employing agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).[1][2] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] To improve efficiency and minimize side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is often included to convert the unstable intermediate into a more stable active ester.

  • Fischer-Speier Esterification: This classic approach involves reacting the carboxylic acid and benzyl alcohol in the presence of a strong acid catalyst. However, it is a reversible reaction, often requiring strategies to remove water and drive the equilibrium toward the product.

  • Activation of the PEG-alcohol: An alternative strategy involves activating the terminal hydroxyl group of the PEG by converting it into a better leaving group, such as a tosylate or mesylate. This activated PEG can then react with a carboxylate salt.

Q2: My esterification reaction using EDC/NHS is showing low yield. What are the common causes and how can I troubleshoot this?

A2: Low yields in EDC/NHS couplings are a frequent issue. Here are several factors to investigate:

  • Insufficient Activation: The activation of the carboxylic acid with EDC/NHS is a critical first step. Ensure you are using a sufficient molar excess of the coupling reagents. A ratio of 1.5 equivalents of both EDC and NHS relative to the carboxylic acid is a good starting point.

  • Hydrolysis of Activated Species: The active NHS ester can be hydrolyzed by water. It is crucial to use anhydrous solvents (e.g., DMF, DCM) and to protect the reaction from atmospheric moisture.

  • Suboptimal pH: The reaction has a two-stage pH optimum. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with the alcohol (or an amine) is more efficient at a neutral to slightly basic pH (7.0-8.0).

  • Steric Hindrance: The bulky nature of the PEG chain can physically block the reactive sites, slowing down the reaction. Increasing the reaction time or temperature may help overcome this.

  • Poor Solubility: Ensure that all reactants are fully dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous mixture and impede the reaction.

Q3: I am observing a significant amount of a white precipitate in my DCC-mediated reaction, and my yield is low. What is happening?

A3: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. While its formation indicates that the DCC is reacting, its presence can sometimes complicate the reaction. If the yield is low, it might be due to a side reaction where the activated O-acylisourea intermediate rearranges into an unreactive N-acylurea. To prevent this, it is highly recommended to add NHS or HOBt to the reaction mixture. These additives trap the intermediate to form a more stable active ester, which then cleanly reacts with your this compound.

Q4: How can I effectively monitor the progress of my coupling reaction?

A4: Monitoring the reaction is essential to determine the optimal reaction time. Common techniques include:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. Staining with potassium permanganate (KMnO4) can be effective for visualizing PEGylated compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is excellent for quantitative analysis. It can separate the non-polar benzylated product from the more polar unreacted PEG-alcohol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, allowing for definitive identification of the product and any byproducts.

Q5: What is the best method for purifying the final Benzyl-PEG15-ester product?

A5: Purification can be challenging due to the solubility properties of PEGylated molecules.

  • Aqueous Workup: If you used a water-soluble carbodiimide like EDC, the urea byproduct can be removed by washing with water. Washing with a mild base solution (e.g., 5% sodium bicarbonate) can remove unreacted carboxylic acid and NHS.

  • Precipitation/Crystallization: PEG compounds are often soluble in solvents like water and dichloromethane but insoluble in diethyl ether and hexanes. Precipitation of the product by adding the reaction mixture to cold diethyl ether is a common and effective purification step.

  • Flash Chromatography: Column chromatography on silica gel can be used to separate the product from less polar impurities. A gradient elution, for example with methanol in dichloromethane, is often effective.

  • Preparative HPLC: For very high purity, preparative reverse-phase HPLC is the method of choice. It separates molecules based on hydrophobicity and is very effective at removing unreacted starting materials.

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction parameters for the EDC/NHS mediated esterification of a carboxylic acid with this compound.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for OptimizationReference
Reagent Ratio (Acid:EDC:NHS:PEG-OH) 1 : 1.2 : 1.2 : 1.11 : 1.5 : 1.5 : 1.0Increases activation efficiency; minimizes excess PEG starting material.
Solvent Dichloromethane (DCM)Anhydrous Dimethylformamide (DMF)Better solubility for a wider range of substrates.
Temperature Room Temperature (20-25°C)0°C (Activation), then RTCooling during activation can reduce side reactions.
pH (Aqueous) Not controlledpH 4.5-6.0 (Activation), then pH 7.0-8.0 (Coupling)Optimizes each step of the reaction for higher efficiency.
Reaction Time 12-24 hours4-12 hoursOptimized conditions can lead to faster reaction kinetics.
Typical Yield 50-70%70-90%Improved conditions lead to higher product conversion.

Experimental Protocol: EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol outlines a general procedure for the esterification of a generic carboxylic acid with this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • N-hydroxysuccinimide (NHS) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Nitrogen or Argon supply

Procedure:

  • Setup: Flame-dry the reaction vessel and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

  • Dissolution & Activation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add EDC·HCl (1.5 eq) and NHS (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming the NHS ester.

  • Coupling:

    • Add this compound (1.0 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature.

  • Monitoring:

    • Monitor the reaction progress periodically (e.g., every 2-4 hours) using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with dichloromethane (DCM).

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove acidic impurities, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by precipitating from cold diethyl ether or by flash column chromatography on silica gel.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield coupling reactions.

TroubleshootingWorkflow Start Low Reaction Yield Check_Activation Check Activation Step Start->Check_Activation Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Purity Check Reagent Purity/Stability Start->Check_Purity Ratio Molar Ratios? (EDC/NHS > 1.5 eq) Check_Activation->Ratio Moisture Anhydrous Conditions? Check_Conditions->Moisture Reagent_Age Reagents Fresh? Check_Purity->Reagent_Age IncreaseRatio Increase EDC/NHS to 1.5 eq Ratio->IncreaseRatio No Dry Use Anhydrous Solvents & Inert Atmosphere Moisture->Dry No pH_Control pH Optimized? Moisture->pH_Control Yes Adjust_pH Use Buffers or Adjust pH (Activation: 4.5-6.0, Coupling: 7.0-8.0) pH_Control->Adjust_pH No Solubility Full Solubility? pH_Control->Solubility Yes ChangeSolvent Switch to a Better Solvent (e.g., DMF) Solubility->ChangeSolvent No NewReagents Use Fresh/Newly Purchased EDC, NHS, and Anhydrous Solvents Reagent_Age->NewReagents No

Caption: Troubleshooting workflow for low-yield Benzyl-PEG coupling reactions.

References

Technical Support Center: Benzyl-PEG15-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG15-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges. Below, you will find frequently asked questions and detailed troubleshooting guides to help you identify and resolve issues related to side reactions in your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The most prevalent side reactions are the oxidation of the benzyl group, unintended cleavage of the benzyl ether protecting group, and formation of dibenzyl ether, particularly under acidic conditions. Low reaction yield or the formation of a complex mixture of products are also common issues stemming from these side reactions.

Q2: How can I minimize the oxidation of the benzyl group during my conjugation reaction?

A2: To minimize oxidation, it is crucial to use high-purity, peroxide-free solvents and reagents. Degassing the reaction mixture by bubbling with an inert gas like argon or nitrogen before adding sensitive reagents can effectively remove dissolved oxygen. Additionally, avoiding excessive heat and light, as well as the presence of metal catalysts that can promote oxidation, is recommended.

Q3: What reaction conditions might cause the premature cleavage of the benzyl ether protecting group?

A3: The benzyl ether group is sensitive to several conditions. It can be cleaved by strong acids, catalytic hydrogenation (e.g., H₂/Pd-C), and certain oxidizing agents.[1][2] It is critical to avoid these conditions during your conjugation step if the benzyl group is intended to remain as a protecting group. For instance, if coupling to a carboxylic acid, avoid strong acid catalysis and instead use carbodiimide chemistry at a near-neutral pH.[3]

Q4: I am observing a very low yield of my desired conjugate. What are the likely causes?

A4: Low yields can be attributed to several factors including suboptimal reaction conditions (pH, temperature, concentration), steric hindrance from the bulky PEG chain, or premature degradation of the starting materials or activated intermediates.[3][4] Side reactions, such as oxidation of the benzyl group or its cleavage, can also consume the starting material and reduce the yield of the desired product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My analytical data (e.g., LC-MS, NMR) shows unexpected species corresponding to the mass of benzaldehyde or benzoic acid.

This indicates that the benzyl group on your PEG reagent has been oxidized. Benzyl alcohol is susceptible to oxidation, which can proceed to benzaldehyde and further to benzoic acid.

Possible Causes & Solutions:

  • Presence of Oxidants: The reaction mixture may be contaminated with atmospheric oxygen or peroxides in the solvent.

    • Solution: Use fresh, high-purity, peroxide-free solvents. Degas all buffers and solvent systems thoroughly with an inert gas (e.g., argon or nitrogen) prior to use.

  • Reaction Conditions: High temperatures or exposure to light can promote oxidation. Some metal catalysts may also facilitate this side reaction.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., in a glove box or under a nitrogen balloon). Protect the reaction from light by wrapping the flask in aluminum foil. If possible, perform the reaction at a lower temperature.

  • PEG Radical Formation: Polyethylene glycol itself can undergo oxidative degradation, generating PEG radicals that can initiate the oxidation of benzyl alcohols.

    • Solution: This is an inherent reactivity. Minimizing oxygen, light, and heat as described above is the most effective way to suppress this pathway.

Problem 2: My final product has a lower molecular weight than expected, and I detect toluene by-products.

This is a strong indication of unintended debenzylation, where the benzyl ether protecting group has been cleaved.

Possible Causes & Solutions:

  • Acidic Conditions: Strong acids can catalyze the cleavage of benzyl ethers.

    • Solution: If your protocol requires acidic conditions, use the mildest acid possible and the lowest effective concentration. Consider using buffered systems to maintain a stable, mildly acidic pH rather than adding a strong acid directly.

  • Reductive Cleavage: The most common method for benzyl ether deprotection is catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst).

    • Solution: Ensure that no residual hydrogenation catalysts are present from previous synthetic steps. Avoid reagents that can act as a hydrogen source (hydrogen transfer reagents) if a catalyst is present.

  • Oxidative Cleavage: Certain strong oxidizing agents can also cleave benzyl ethers.

    • Solution: Review your reaction components to ensure no strong oxidants are being used or generated in situ.

Problem 3: The reaction is sluggish, and purification is difficult due to a complex mixture of products.

This often results from a combination of incomplete reactions and the formation of various side products.

Possible Causes & Solutions:

  • Suboptimal Coupling Chemistry: The chosen activation method for the conjugation may be inefficient or create unstable intermediates. For example, in esterification reactions using carbodiimides, the activated intermediate can rearrange into an N-acylurea byproduct.

    • Solution: Optimize the coupling chemistry. For esterifications, consider adding N-hydroxysuccinimide (NHS) to the reaction. This forms a more stable active ester, which is less prone to side reactions and can improve the yield of the desired conjugate.

  • Formation of Dibenzyl Ether: Under certain conditions, particularly with acid catalysis, benzyl alcohol can undergo self-condensation to form dibenzyl ether.

    • Solution: Avoid strongly acidic conditions where possible. If acid is required, use it catalytically and at the lowest effective temperature to disfavor this bimolecular side reaction.

  • Inefficient Purification: PEGylated molecules are notoriously difficult to purify due to their polydispersity and physical properties.

    • Solution: Standard purification techniques like silica gel chromatography may be challenging. Consider alternative methods such as size-exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography if your conjugate has a net charge that differs from the starting materials and byproducts.

Summary of Side Reactions and Prevention Strategies
Side ProductProbable CausePrevention & Mitigation StrategyAnalytical Evidence
Benzaldehyde / Benzoic Acid Oxidation of the benzyl groupUse peroxide-free solvents; degas reaction mixture; protect from light; avoid high temperatures and metal contaminants.LC-MS or GC-MS peaks corresponding to the mass of oxidized species.
Toluene / Cleaved PEG-alcohol Unintended debenzylationAvoid strong acids and catalytic hydrogenation conditions (e.g., H₂/Pd-C).Lower than expected molecular weight in the final product; presence of toluene in GC-MS.
Dibenzyl Ether Self-condensation of this compoundAvoid strong acid catalysis; use minimal effective temperature.MS peak corresponding to the dimerized product.
N-Acylurea (in esterifications) Rearrangement of activated carboxylic acidAdd N-hydroxysuccinimide (NHS) to carbodiimide-mediated coupling reactions to form a more stable intermediate.Difficult to separate impurity with a mass corresponding to the rearranged byproduct.

Key Experimental Protocols

Protocol for Minimizing Oxidation During Conjugation
  • Solvent Preparation: Use freshly opened, anhydrous, inhibitor-free solvents. If the solvent is not fresh, test for and remove peroxides using an appropriate method.

  • Inert Atmosphere: Assemble the reaction glassware and flame-dry under vacuum to remove adsorbed moisture and oxygen. Allow the system to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Degassing: Before adding reagents, sparge the reaction solvent with the inert gas for 15-30 minutes to remove dissolved oxygen.

  • Reagent Addition: Dissolve the this compound and other reagents in the degassed solvent and maintain a positive pressure of inert gas throughout the reaction via a balloon or bubbler.

  • Reaction Conditions: Run the reaction at the lowest practical temperature and shield it from ambient light by covering the flask with aluminum foil.

Protocol for Maintaining Benzyl Ether Stability in Esterification

This protocol describes a general procedure for coupling this compound to a carboxylic acid (R-COOH) using EDC/NHS chemistry, which avoids harsh acidic or reductive conditions.

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), N-hydroxysuccinimide (NHS, 1.2 eq.), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF) at 0 °C. Stir for 30-60 minutes to form the NHS-ester.

  • Coupling Reaction: To the solution containing the activated NHS-ester, add a solution of this compound (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction and purify the product using an appropriate method, such as size-exclusion or ion-exchange chromatography, to isolate the desired conjugate.

Visualizations

Fig. 1: this compound Conjugation Pathways A Benzyl-PEG15-OH + Activated Molecule B Desired Conjugate (Benzyl-PEG15-O-Molecule) A->B Intended Reaction Path (e.g., Esterification) C Side Reaction: Oxidation A->C O2, Light, Heat D Side Reaction: Debenzylation A->D Acid / H2, Pd-C E Aldehyde/Acid Byproduct C->E F Cleaved PEG-OH + Toluene D->F

Caption: Intended conjugation vs. common side reaction pathways.

Fig. 2: Troubleshooting Workflow for PEGylation start Low Yield or Impure Product q1 Analyze Byproducts by LC-MS start->q1 is_oxidized Oxidized Species Detected? (e.g., Aldehyde, Acid) q1->is_oxidized sol_oxidized Implement Oxidation Prevention: - Degas Solvents - Use Inert Atmosphere - Protect from Light is_oxidized->sol_oxidized Yes is_cleaved Cleavage Products Detected? (e.g., Toluene, naked PEG) is_oxidized->is_cleaved No sol_cleaved Check for Debenzylation Conditions: - Avoid Strong Acids - Exclude Hydrogenation Catalysts is_cleaved->sol_cleaved Yes other_issues Review Reaction Conditions: - Optimize Coupling Chemistry (e.g., add NHS) - Check Reagent Stoichiometry - Verify pH and Temperature is_cleaved->other_issues No end Re-run Experiment & Optimize Purification sol_cleaved->end other_issues->end sol_oxidoxidized sol_oxidoxidized sol_oxidoxidized->end

Caption: A logical workflow for troubleshooting failed conjugations.

References

How to improve the yield of Benzyl-PEG15-alcohol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Benzyl-PEG15-alcohol synthesis.

Troubleshooting Guide

Low yields in this compound synthesis, typically performed via the Williamson ether synthesis, can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Low or No Product Formation

Issue: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant amount of unreacted PEG15-alcohol and little to no desired product.

Possible Causes & Solutions:

  • Incomplete Deprotonation of PEG15-alcohol: The formation of the alkoxide is crucial for the reaction to proceed.

    • Solution:

      • Use a sufficiently strong base: Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols. Ensure the NaH is fresh and has been handled under anhydrous conditions to prevent deactivation.

      • Ensure anhydrous conditions: Water will react with the strong base and protonate the newly formed alkoxide, inhibiting the reaction. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Inactive Benzylating Agent: The benzyl bromide or benzyl chloride may have degraded.

    • Solution: Use a fresh bottle of the benzylating agent or purify the existing stock.

  • Low Reaction Temperature: The reaction rate may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. A typical temperature range for Williamson ether synthesis is 50-100 °C.[1]

  • Insufficient Reaction Time: The reaction may not have had enough time to go to completion.

    • Solution: Extend the reaction time and continue to monitor the consumption of the starting material. Reaction times can vary from 1 to 8 hours.[1]

Presence of Multiple Spots/Peaks in TLC/HPLC

Issue: The reaction mixture shows the desired product spot/peak, but also significant side products.

Possible Causes & Solutions:

  • Competing Elimination Reaction (E2): The alkoxide can act as a base and promote the elimination of HBr/HCl from the benzyl halide, forming toluene as a byproduct. While less common with primary halides like benzyl halides, it can occur at higher temperatures.

    • Solution:

      • Control the temperature: Lowering the reaction temperature generally favors the SN2 (substitution) pathway over the E2 (elimination) pathway.[1]

  • Overalkylation: The product, this compound, could potentially react further, although this is unlikely under standard conditions as there are no other reactive hydroxyl groups. However, impurities in the starting PEG15-alcohol (e.g., PEG diol) could lead to cross-linked products.

    • Solution: Ensure the purity of the starting PEG15-alcohol.

  • Hydrolysis of Benzyl Halide: Trace amounts of water can lead to the formation of benzyl alcohol as a byproduct.

    • Solution: Maintain strict anhydrous conditions throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this compound synthesis?

A1: The most critical factor is maintaining anhydrous (dry) conditions. Water can deactivate the strong base (e.g., NaH) used to form the PEG-alkoxide and can also react with the benzyl halide.

Q2: How can I monitor the progress of my reaction effectively?

A2: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

  • TLC: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The product, this compound, will be less polar than the starting PEG15-alcohol and should have a higher Rf value. The reaction is complete when the spot for PEG15-alcohol is no longer visible.

  • HPLC: A reverse-phase C18 column can be used. The more polar PEG15-alcohol will elute earlier than the less polar this compound product.[2] The reaction is considered complete when the peak corresponding to the starting material is gone.

Q3: What are the best practices for purifying the final product?

A3: Purification is typically achieved through column chromatography.

  • Silica Gel Chromatography: The crude reaction mixture can be loaded onto a silica gel column and eluted with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The less polar this compound will elute before the more polar, unreacted PEG15-alcohol.

  • Reverse-Phase HPLC: For higher purity, preparative reverse-phase HPLC can be used.

Q4: I see a broad peak for my product in the HPLC chromatogram. Is this a problem?

A4: No, this is expected for PEGylated compounds. PEGs have a distribution of molecular weights (polydispersity), which results in a collection of similar product molecules that elute over a range of times, leading to a broad peak.

Q5: Can I use a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)?

A5: While stronger bases like NaH are generally more effective for deprotonating alcohols, weaker bases like K2CO3 or Cs2CO3 can be used, often in a polar aprotic solvent like acetonitrile at room temperature. These conditions may require longer reaction times but can be milder.

Data Presentation

Optimizing reaction conditions is key to maximizing yield. The following tables provide a summary of how different parameters can influence the outcome of the Williamson ether synthesis for preparing Benzyl-PEG-alcohols. The provided values are general guidelines and may need to be optimized for your specific experimental setup.

Table 1: Influence of Base and Solvent on Reaction Yield

BaseSolventTypical Temperature (°C)General Observations
Sodium Hydride (NaH)Tetrahydrofuran (THF)25 - 66 (reflux)Strong base, requires strict anhydrous conditions. Good yields are often achieved.
Sodium Hydride (NaH)N,N-Dimethylformamide (DMF)25 - 100Polar aprotic solvent can accelerate SN2 reactions, potentially improving yield and reaction time.
Potassium tert-butoxide (KOtBu)Tetrahydrofuran (THF)25 - 66 (reflux)A strong, sterically hindered base. Effective for deprotonation.
Potassium Carbonate (K2CO3)Acetonitrile25 - 82 (reflux)Milder conditions, may require longer reaction times.
Cesium Carbonate (Cs2CO3)Acetonitrile25 - 82 (reflux)Often gives higher yields than K2CO3 due to the "cesium effect".

Table 2: Influence of Reactant Stoichiometry and Temperature on Yield

Equivalents of Benzyl HalideTemperature (°C)Expected Outcome
1.0 - 1.225 - 50Using a slight excess of the benzyl halide can help drive the reaction to completion. Lower temperatures favor the desired substitution reaction over potential side reactions.
> 1.550 - 80A larger excess of benzyl halide may be needed if the reaction is sluggish, but this can make purification more challenging. Higher temperatures increase the reaction rate but may also promote side reactions like elimination.
1.0 - 1.280 - 100Higher temperatures can significantly reduce reaction time but must be carefully monitored to minimize byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

Materials:

  • PEG15-alcohol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide or Benzyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous n-hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for column chromatography (e.g., dichloromethane and methanol)

Procedure:

  • Preparation of NaH: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), weigh the required amount of NaH (1.2 equivalents). Wash the NaH dispersion with anhydrous n-hexane three times to remove the mineral oil. Decant the hexane carefully each time.

  • Deprotonation: Add anhydrous THF to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath. Dissolve PEG15-alcohol (1.0 equivalent) in anhydrous THF in a separate flame-dried flask and add it dropwise to the NaH suspension with stirring. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for another hour, or until hydrogen gas evolution ceases.

  • Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and then stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 10:1 CH2Cl2:MeOH) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) for extraction. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naoh Wash NaH with anhydrous hexane deprotonation Deprotonation of PEG15-alcohol with NaH at 0°C to RT prep_naoh->deprotonation prep_peg Dissolve PEG15-alcohol in anhydrous THF prep_peg->deprotonation benzylation Addition of Benzyl Halide at 0°C deprotonation->benzylation stir Stir overnight at room temperature benzylation->stir quench Quench excess NaH with NH4Cl (aq) stir->quench extract Extract with organic solvent, wash with water and brine quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low yield in this compound reactions.

References

Technical Support Center: Purification of Benzyl-PEG15-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Benzyl-PEG15-alcohol from bioconjugates. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my conjugate?

The removal of unreacted this compound is a critical step in the production of purified bioconjugates for several reasons. Firstly, excess PEG reagent can interfere with downstream applications and analytical techniques, leading to inaccurate characterization and quantification of the final product. Secondly, for therapeutic applications, the presence of unreacted PEG can lead to undesired side reactions and potential immunogenicity.[1] Regulatory bodies require high purity for any therapeutic agent, making the removal of all process-related impurities, including unreacted PEG linkers, a mandatory step.

Q2: What are the primary methods for removing small, unreacted PEG linkers like this compound?

The most common and effective methods for removing small, unreacted PEG linkers from larger bioconjugates are based on differences in size, hydrophobicity, and charge. The primary techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This method is highly effective at separating the much larger conjugate from the smaller, unreacted this compound.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[] The benzyl group on the PEG imparts hydrophobicity, which can be exploited for separation.[3]

  • Ultrafiltration/Diafiltration (UF/DF): Utilizes semi-permeable membranes with a specific molecular weight cutoff (MWCO) to retain the larger conjugate while allowing the smaller, unreacted PEG to pass through.[4]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under high salt conditions. This can be a useful alternative to RP-HPLC, particularly for proteins that are sensitive to organic solvents.

Q3: How do I choose the most suitable purification method for my specific conjugate?

The selection of the optimal purification method depends on several factors, including the size and stability of your biomolecule, the scale of your purification, and the required final purity. The following decision tree can guide your choice:

start Start: Need to remove unreacted This compound q1 Is your conjugate sensitive to organic solvents or harsh pH? start->q1 q2 Is there a significant size difference between your conjugate and the PEG? q1->q2 Yes q3 Do you require very high purity and have access to HPLC? q1->q3 No sec Size Exclusion Chromatography (SEC) q2->sec Yes ufdf Ultrafiltration/Diafiltration (UF/DF) q2->ufdf Yes, for larger scale rphplc Reverse-Phase HPLC (RP-HPLC) q3->rphplc Yes hic Hydrophobic Interaction Chromatography (HIC) q3->hic Consider as alternative

Caption: Decision workflow for selecting a purification method.

Q4: How can I detect and quantify the amount of residual this compound in my purified conjugate?

Since PEG molecules lack a strong chromophore, standard UV detection can be challenging. More sensitive methods are often required:

  • High-Performance Liquid Chromatography (HPLC) with specialized detectors:

    • Charged Aerosol Detector (CAD): Provides a universal response for non-volatile analytes, making it suitable for quantifying residual PEG.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector that can quantify non-volatile compounds.

    • Refractive Index (RI) Detector: Can be used for PEG quantification, especially in size exclusion chromatography.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide highly sensitive and specific detection and quantification of the unreacted PEG.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and quantification, particularly if a distinct signal from the benzyl group can be resolved from the conjugate's signals.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key aspects of the recommended purification techniques for the removal of unreacted this compound. The estimated efficiencies are based on typical laboratory-scale purifications and may vary depending on the specific conjugate and experimental conditions.

Method Principle Advantages Disadvantages Estimated Removal Efficiency
Size Exclusion Chromatography (SEC) Separation based on molecular size.Mild conditions, preserves protein activity, high resolution for significant size differences.Can lead to sample dilution, potential for non-specific interactions with the column matrix.>98%
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, can separate species with similar sizes but different hydrophobicities, volatile mobile phases are easy to remove.Organic solvents and acidic pH can denature sensitive proteins, potential for irreversible binding of hydrophobic molecules.>99%
Ultrafiltration/ Diafiltration (UF/DF) Separation based on molecular weight cutoff (MWCO) of a membrane.Scalable, can handle large volumes, relatively fast for buffer exchange and removal of small molecules.Lower resolution than chromatography, potential for membrane fouling and protein aggregation, risk of product loss if MWCO is not chosen carefully.>95% (with sufficient diavolumes)
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity in a high-salt buffer.Milder than RP-HPLC (no organic solvents), can be used directly after salt precipitation steps.Lower resolution than RP-HPLC, high salt concentrations may affect protein stability.>97%

Troubleshooting Guides

Issue 1: Low recovery of the purified conjugate.

Potential Cause Recommended Solution
Non-specific binding to the chromatography matrix or membrane. For SEC, consider adding a small amount of a chaotropic agent or arginine to the mobile phase to disrupt weak interactions. For RP-HPLC, ensure the mobile phase has sufficient organic solvent to elute the conjugate. For UF/DF, select a membrane material with low protein binding properties (e.g., regenerated cellulose).
Precipitation or aggregation of the conjugate. Optimize the buffer conditions (pH, ionic strength). For chromatography, ensure the sample is fully solubilized in the mobile phase before injection. For UF/DF, avoid over-concentration of the protein.
Loss of conjugate through the ultrafiltration membrane. Ensure the MWCO of the membrane is at least 3-5 times smaller than the molecular weight of your conjugate.

Issue 2: Incomplete removal of unreacted this compound.

Potential Cause Recommended Solution
Inadequate resolution in chromatography. For SEC, use a longer column or a resin with a smaller particle size to improve resolution. Ensure the sample volume is not too large (typically <5% of the column volume). For RP-HPLC, optimize the gradient slope to better separate the unreacted PEG from the conjugate.
Co-elution due to hydrophobic interactions. The benzyl group can cause the unreacted PEG to interact with the column matrix in SEC or co-elute with other hydrophobic species in RP-HPLC. For SEC, adding a small percentage of organic solvent (e.g., acetonitrile) to the mobile phase can sometimes reduce these interactions. For RP-HPLC, a shallower gradient may be necessary.
Insufficient number of diavolumes in UF/DF. For efficient removal of small molecules, a minimum of 5-7 diavolumes is recommended. The actual number will depend on the starting concentration of the impurity and the desired final purity.

Issue 3: Broad or tailing peaks in HPLC.

Potential Cause Recommended Solution
Secondary interactions with the stationary phase. For RP-HPLC, ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%). Using a well-end-capped column can also minimize interactions with residual silanol groups.
Column overloading. Reduce the mass of the sample injected onto the column.
Polydispersity of the PEGylated conjugate. If the PEGylation reaction resulted in a mixture of species with different numbers of attached PEGs, this can lead to peak broadening. This is an inherent property of the sample and may require further optimization of the conjugation reaction itself.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted this compound from a protein conjugate.

Materials:

  • SEC column suitable for the molecular weight of the conjugate (e.g., Superdex 75 or Superdex 200)

  • HPLC system with a UV detector (and preferably a CAD or ELSD for PEG detection)

  • Mobile phase: Phosphate-buffered saline (PBS) or another suitable buffer

  • Sample: Reaction mixture containing the conjugate and unreacted this compound

  • Fraction collector

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

  • Sample Preparation: If necessary, filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the sample onto the column. The injection volume should ideally be between 1% and 4% of the total column volume.

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The larger conjugate will elute first, followed by the smaller unreacted this compound.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or HPLC to identify the fractions containing the pure conjugate.

  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary using an ultrafiltration device.

A Equilibrate SEC column B Prepare and inject sample A->B C Isocratic elution B->C D Collect fractions C->D E Analyze fractions (SDS-PAGE, HPLC) D->E F Pool pure fractions E->F G Concentrate purified conjugate F->G

Caption: Experimental workflow for SEC purification.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for conjugates that are stable in the presence of organic solvents and acidic conditions.

Materials:

  • RP-HPLC column (e.g., C4, C8, or C18, depending on the hydrophobicity of the conjugate)

  • HPLC system with a gradient pump and a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Reaction mixture

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Preparation: Dilute the sample in Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound molecules. The unreacted this compound is expected to be more hydrophobic than many biomolecules and may elute later. The exact gradient will need to be optimized for your specific conjugate.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analysis and Solvent Removal: Analyze the fractions for purity. Pool the pure fractions and remove the solvent by lyophilization.

A Equilibrate RP-HPLC column B Inject sample A->B C Apply gradient of increasing organic solvent B->C D Collect fractions C->D E Analyze fractions for purity D->E F Pool pure fractions E->F G Lyophilize to remove solvent F->G A Prepare and equilibrate UF/DF system B Load sample A->B C Concentrate sample (optional) B->C D Perform diafiltration (5-7 diavolumes) C->D E Concentrate to final volume D->E F Recover purified conjugate E->F

References

Benzyl-PEG15-alcohol stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl-PEG15-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a polyethylene glycol (PEG) derivative with a benzyl ether group at one end and a hydroxyl group at the other. The PEG15 designation indicates an average of 15 ethylene glycol units. This molecule is often used as a linker in the synthesis of more complex molecules, such as in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it provides a flexible and hydrophilic spacer.

Q2: What are the primary stability concerns with this compound?

The primary stability concerns for this compound revolve around two main degradation pathways:

  • Oxidation of the PEG chain: The polyether chain is susceptible to auto-oxidation, which can be initiated by factors such as heat, light, and the presence of transition metal ions. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.

  • Cleavage of the benzyl ether bond: The benzyl ether linkage can be sensitive to acidic conditions and oxidative stress, leading to the release of benzyl alcohol and a PEG chain with a terminal hydroxyl group.

Q3: What are the typical degradation products of this compound?

The degradation of this compound can result in a variety of products, primarily:

  • Benzaldehyde and Benzoic Acid: These are formed from the oxidation of the benzyl group upon cleavage.[1][2][3]

  • PEG-15-diol: Formed upon cleavage of the benzyl ether bond.

  • Formaldehyde and other aldehydes: Resulting from the oxidative cleavage of the PEG chain.

  • PEG-related carboxylic acids: Further oxidation products of the PEG chain.

Q4: How should I properly store this compound to ensure its stability?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, typically -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light to prevent photo-oxidation.

  • Moisture: Keep in a tightly sealed container to protect from moisture.

For solutions, it is recommended to prepare fresh solutions for immediate use. If storage of solutions is necessary, they should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem Possible Cause Recommended Solution
Low reaction yield or incomplete reaction Degradation of this compound starting material.Verify the purity of the this compound using HPLC or GC (see Experimental Protocols). Ensure proper storage conditions have been maintained. Use freshly purchased or recently verified material.
Incompatibility with reaction conditions.Avoid strongly acidic or oxidative conditions if the benzyl ether or PEG chain is intended to remain intact. Buffer the reaction mixture to maintain a neutral pH.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC) Formation of degradation products.Identify the degradation products by comparing retention times with known standards (e.g., benzyl alcohol, benzaldehyde, benzoic acid) or by using mass spectrometry (MS) detection. Review reaction and storage conditions to identify the cause of degradation.
Contamination of solvents or reagents.Use high-purity, peroxide-free solvents. Ensure all reagents are of appropriate quality and are not expired.
Inconsistent experimental results Variable quality of this compound between batches.Qualify each new batch of this compound by analytical methods before use.
Degradation during the experimental procedure.Minimize exposure to air, light, and elevated temperatures during the experiment. Consider performing reactions under an inert atmosphere.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound is not extensively published, the following table summarizes the key factors influencing its stability and the expected qualitative impact.

Factor Effect on Stability Primary Degradation Pathway Affected Recommendations
Elevated Temperature Decreases stabilityPEG Chain Oxidation, Benzyl Ether CleavageStore at -20°C or below. Avoid prolonged heating.
Exposure to Light Decreases stabilityPEG Chain OxidationStore in amber vials or protect from light.
Presence of Oxygen Significantly decreases stabilityPEG Chain Oxidation, Benzyl Ether OxidationStore under an inert atmosphere (Argon or Nitrogen). Use degassed solvents for reactions.
Acidic pH (< 6) Decreases stabilityBenzyl Ether CleavageMaintain a neutral or slightly basic pH during storage and reactions where the benzyl group needs to be preserved.
Presence of Transition Metals (e.g., Fe²⁺, Cu²⁺) Catalyzes degradationPEG Chain OxidationUse high-purity reagents and solvents. Consider the use of chelating agents if metal contamination is suspected.

Experimental Protocols

1. Stability Indicating HPLC Method for this compound and its Degradation Products

This method is designed to separate this compound from its potential degradation products, primarily benzyl alcohol, benzaldehyde, and benzoic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution can be effective. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B to elute the more hydrophobic compounds. A typical gradient might be 30-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm for aromatic compounds (benzyl alcohol, benzaldehyde, benzoic acid) and a lower wavelength (e.g., 210-220 nm) for the PEG component if needed.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

2. Gas Chromatography (GC) Method for the Analysis of Volatile Degradation Products

This method is suitable for the quantification of volatile degradation products such as benzyl alcohol and benzaldehyde.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., 30 m x 0.32 mm, 0.5 µm film thickness).[4]

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Final Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split injection.

  • Sample Preparation: Dilute the sample in a suitable solvent such as methanol or ethanol.

3. Forced Degradation Study Protocol

To understand the degradation pathways and develop a stability-indicating analytical method, a forced degradation study can be performed.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a defined period.

After exposure to these stress conditions, analyze the samples using the stability-indicating HPLC or GC method to identify and quantify the degradation products.

Visualizations

degradation_pathway cluster_peg_products PEG Chain Degradation Products cluster_benzyl_products Benzyl Group Degradation Products This compound This compound PEG_Oxidation PEG Chain Oxidation This compound->PEG_Oxidation O2, Heat, Light, Metals Benzyl_Cleavage Benzyl Ether Cleavage This compound->Benzyl_Cleavage Acid, Oxidation Aldehydes Aldehydes PEG_Oxidation->Aldehydes Carboxylic_Acids Carboxylic Acids PEG_Oxidation->Carboxylic_Acids PEG15-diol PEG15-diol Benzyl_Cleavage->PEG15-diol Benzyl_alcohol Benzyl Alcohol Benzyl_Cleavage->Benzyl_alcohol Benzaldehyde Benzaldehyde Benzyl_alcohol->Benzaldehyde Oxidation Benzoic_acid Benzoic Acid Benzaldehyde->Benzoic_acid Oxidation

Caption: Degradation pathways of this compound.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Workflow cluster_troubleshooting Troubleshooting Sample This compound Sample Storage Proper Storage (-20°C, Inert Atm.) Sample->Storage Prep Sample Preparation (Dilution) Storage->Prep HPLC HPLC Analysis Prep->HPLC GC GC Analysis Prep->GC Data Data Analysis (Purity & Degradants) HPLC->Data GC->Data Results Review Results Data->Results Action Corrective Action (e.g., New Sample, Adjust Conditions) Results->Action If issues detected

Caption: Experimental workflow for stability assessment.

References

Minimizing steric hindrance in Benzyl-PEG15-alcohol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving Benzyl-PEG15-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically relate to this compound reactions?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1] In the context of this compound, the bulky benzyl group combined with the flexible, yet space-occupying, 15-unit polyethylene glycol (PEG) chain can physically block the reactive alcohol group. This obstruction can prevent the alcohol from efficiently approaching and reacting with a target functional group on another molecule, especially if the target site is also sterically crowded.[2][3]

Q2: What are the common indicators that steric hindrance is negatively impacting my reaction?

A2: Common signs that steric hindrance is affecting your experiment include:

  • Low Reaction Yields: The amount of desired product is significantly lower than theoretically expected.[1]

  • Slow Reaction Rates: The reaction takes much longer to reach completion than anticipated.

  • Incomplete Conjugation: A significant portion of the starting material remains unreacted, even when using an excess of one reagent.[1]

  • Formation of Side Products: If the target molecule has multiple potential reaction sites, the reaction may preferentially occur at a more accessible, less hindered site, leading to unintended products.

Q3: How do reaction conditions influence steric hindrance with this compound?

A3: Optimizing reaction conditions is crucial for overcoming steric effects. Key parameters include:

  • Temperature: Increasing the reaction temperature can provide molecules with more kinetic energy to overcome the activation energy barrier imposed by steric hindrance. However, excessive heat can lead to reagent degradation or side reactions.

  • Solvent: The choice of solvent is critical. A solvent that can effectively solvate both the this compound and the substrate can help to minimize intermolecular aggregation and expose the reactive sites. Polar aprotic solvents like DMF or DMSO are often effective.

  • Catalyst: The use of an appropriate catalyst can lower the activation energy of the reaction, allowing it to proceed under milder conditions where steric effects are less prohibitive. For etherification reactions, for example, certain iridium or iron-based catalysts have been shown to be effective for sterically hindered substrates.

Q4: Can modifying the substrate or linker help mitigate steric hindrance?

A4: Yes. If direct reaction with this compound is inefficient, consider introducing a smaller, more flexible spacer arm onto your substrate. This increases the distance between the bulky substrate and the reaction site, providing the this compound better access. This approach is a common strategy in bioconjugation to overcome the shielding effects of large biomolecules.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound that may be caused by steric hindrance.

ProblemPossible CauseRecommended Solution
Low or No Product Yield Steric Hindrance at the Reaction Site: The benzyl and/or PEG15 groups are physically blocking the alcohol from accessing the target functional group on the substrate.1. Increase Reaction Temperature: Carefully raise the temperature in increments to provide more energy for the molecules to overcome repulsive forces. Monitor for degradation.2. Optimize Solvent: Test a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) to improve solvation and reagent accessibility.3. Introduce a Catalyst: Use a catalyst known to be effective for hindered reactions, such as specific iridium or iron complexes for etherification.4. Increase Molar Excess: Use a higher molar ratio of the less sterically hindered reaction partner to drive the reaction forward.
Suboptimal Reaction Conditions: The pH, temperature, or reaction time are not suitable for the specific coupling chemistry.1. Verify Optimal pH: Ensure the reaction buffer pH is appropriate for the functional groups involved (e.g., pH 7-9 for NHS esters reacting with amines).2. Extend Reaction Time: Run the reaction for a longer duration (e.g., 24-48 hours) and monitor progress via TLC or LC-MS.
Incomplete Reaction Reversible Inhibition: The product formation may be reversible, or the catalyst (if used) may become deactivated over time.1. Remove Byproducts: If a byproduct like water is formed (e.g., in an etherification), use a Dean-Stark apparatus or molecular sieves to remove it and shift the equilibrium toward the product.2. Use Fresh Catalyst: Ensure the catalyst is active and has been stored correctly. Consider adding a second portion of catalyst midway through the reaction.
Formation of Side Products Reaction at Less Hindered Sites: The reagents are reacting at alternative, more accessible functional groups on the substrate.1. Use Protecting Groups: Temporarily block more reactive or accessible functional groups on the substrate to direct the reaction to the desired, sterically hindered site.2. Lower Reaction Temperature: Reducing the temperature may increase the selectivity of the reaction for the thermodynamically favored product, even if the rate is slower.

Data Presentation

The following table illustrates how reaction parameters can be adjusted to improve the yield in a hypothetical etherification reaction between this compound and a sterically hindered substrate.

Parameter Condition A Condition B Condition C Condition D Observed Yield (%)
Temperature Room Temp (25°C)80°C80°C110°CCondition A: <5%Condition B: 35%Condition C: 75%Condition D: 70% (with some degradation)
Solvent TolueneTolueneDMFDMF
Catalyst NoneFe(OTf)₃Fe(OTf)₃Fe(OTf)₃
Molar Ratio (PEG:Substrate) 1:11.5:12:12:1

Experimental Protocols

Protocol: Iron-Catalyzed Etherification of a Hindered Secondary Alcohol

This protocol describes a general method for the etherification of a sterically hindered secondary alcohol using this compound, adapted from literature procedures for hindered ether synthesis.

Materials:

  • This compound

  • Hindered secondary alcohol substrate

  • Iron(III) triflate (Fe(OTf)₃)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Molecular sieves (4Å), activated

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar and activated molecular sieves, add the hindered secondary alcohol substrate (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add Iron(III) triflate (0.05 eq) and ammonium chloride (0.05 eq).

  • Solvent and PEG Addition: Add anhydrous DCM or DMF as the solvent. Add this compound (1.5 - 2.0 eq) to the mixture. The use of a higher molar excess of the PEG reagent can help drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature or heat to 45-80°C, depending on the reactivity of the substrate. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified using column chromatography (e.g., silica gel) with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ether product.

Visualizations

StericHindranceFactors cluster_0 Contributing Factors cluster_1 Minimization Strategies cluster_S1 Condition Optimization cluster_S2 Catalysis cluster_S3 Reactant Modification F1 Substrate Bulkiness S1 Optimize Reaction Conditions S2 Use Catalysts S3 Modify Reactants F2 PEG Chain Folding F3 Crowded Reaction Center SH Steric Hindrance in Benzyl-PEG15-OH Reactions S1->SH S1_1 Increase Temperature S1->S1_1 S1_2 Choose Polar Aprotic Solvent S1->S1_2 S1_3 Increase Reagent Concentration S1->S1_3 S2->SH S2_1 Lewis Acids (e.g., Fe(OTf)₃) S2->S2_1 S2_2 Transition Metals (e.g., Ir, Pd) S2->S2_2 S3->SH S3_1 Introduce Spacer Arm on Substrate S3->S3_1 S3_2 Use Protecting Groups S3->S3_2 SH->F1 SH->F2 SH->F3

Caption: Factors contributing to steric hindrance and corresponding minimization strategies.

ExperimentalWorkflow Start Start Prep 1. Reagent Preparation (Dry Solvents, Weigh Reagents) Start->Prep Setup 2. Inert Atmosphere Setup (N₂ or Ar Purge) Prep->Setup Reaction 3. Reaction (Add Substrate, Catalyst, Benzyl-PEG15-OH) Setup->Reaction Monitor 4. Monitoring (TLC / LC-MS) Reaction->Monitor CCP1 Critical Point: - Molar Ratios - Temperature - Solvent Choice Reaction->CCP1 Quench 5. Quenching (e.g., Add NaHCO₃ solution) Monitor->Quench CCP2 Critical Point: - Reaction Time Monitor->CCP2 Extract 6. Workup & Extraction Quench->Extract Purify 7. Purification (Column Chromatography) Extract->Purify Analyze 8. Analysis (NMR, MS) Purify->Analyze End End Product Analyze->End

Caption: Experimental workflow highlighting steps critical for managing steric hindrance.

References

Technical Support Center: Purification of Benzyl-PEG15-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying Benzyl-PEG15-alcohol conjugates. The unique structure of these molecules—combining a hydrophobic benzyl group with a polar, flexible PEG15 chain—presents specific challenges in separating the desired product from starting materials and reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction?

The impurity profile depends heavily on the specific conjugation chemistry used. However, common impurities typically include:

  • Unreacted this compound: The starting PEG reagent.

  • Unreacted Substrate: The molecule to which the this compound was intended to be conjugated.

  • Hydrolyzed Reagents: If using activated esters (like NHS esters) for conjugation, these can hydrolyze during the reaction.[1]

  • Coupling Reagents and Byproducts: For example, if using carbodiimide chemistry (e.g., EDC/DCC), byproducts like dicyclohexylurea (DCU) can be present.

  • Side-Products: Depending on the functional groups present on your substrate, undesired side-reactions may occur.

  • Degradation Products: Polyethylene glycols can undergo auto-oxidation, leading to impurities like peroxides and formaldehydes.[2]

Q2: What is the best initial purification strategy for my this compound conjugate?

A multi-step approach is often necessary.

  • Aqueous Workup/Extraction: A simple first step is a liquid-liquid extraction to remove highly water-soluble or highly organic-soluble impurities. Given the amphiphilic nature of the conjugate, this step must be optimized to avoid product loss. Saturating the aqueous phase with salt (e.g., NaCl) can help push the PEGylated compound into the organic layer during extraction with solvents like dichloromethane (DCM).[3]

  • Chromatography: This is the primary method for achieving high purity. The choice between normal-phase and reverse-phase chromatography depends on the properties of the conjugate and the impurities.

    • Reverse-Phase Chromatography (RP-HPLC) is often the most effective method for purifying PEGylated molecules.[][5]

    • Normal-Phase (Flash) Chromatography can also be used, especially for removing less polar impurities.

Q3: How does the PEG15 chain affect the purification process?

The PEG15 chain significantly influences the molecule's properties:

  • Increased Polarity and Water Solubility: Makes the conjugate more polar than its non-PEGylated counterpart.

  • Chromatographic Behavior: In normal-phase chromatography, the high polarity requires stronger eluents (e.g., methanol in DCM) to move the compound off the column. In reverse-phase, it reduces retention time compared to a similarly non-PEGylated molecule. The flexible PEG chain can also lead to peak broadening or "streaking" on TLC and columns.

  • Hydrodynamic Size: PEGylation increases the effective size of a molecule in solution, which is a key principle for purification by Size-Exclusion Chromatography (SEC), although SEC is more commonly used for much larger biomolecules.

Q4: What analytical techniques can I use to assess the purity of my conjugate?

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. Using detectors like UV-Vis (if your conjugate has a chromophore), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) is effective since PEGs lack a strong UV chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, which is invaluable for confirming the identity of the desired product and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and can be used to detect certain impurities.

Troubleshooting Guides

Problem: Poor Separation in Column Chromatography

Q: My flash chromatography shows the product co-eluting with a starting material. What should I do?

A: This indicates that the polarity difference between your product and the impurity is insufficient for the chosen conditions.

  • Optimize Solvent System: If using normal-phase (silica), try a less polar solvent system to increase retention and improve separation. If the compounds are very polar, a gradient elution from a non-polar solvent (e.g., Hexane/Ethyl Acetate) to a more polar one (e.g., DCM/Methanol) may be required.

  • Switch to Reverse-Phase: Reverse-phase chromatography separates based on hydrophobicity and is often superior for resolving PEGylated species. The benzyl group provides a good hydrophobic handle for retention on a C18 or C8 column.

  • Try a Different Stationary Phase: For normal-phase, consider using alumina or a bonded phase like diol or cyano (CN).

Q: My product streaks badly on the TLC plate and in the flash column. How can I fix this?

A: Streaking of PEGylated compounds on silica is common due to strong interactions with the stationary phase.

  • Add a Modifier: Add a small amount of a polar modifier to your eluent. For example, if using a DCM/Methanol system, adding 0.1-1% of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly improve peak shape.

  • Use a Different Solvent System: Sometimes switching the solvent system entirely can resolve the issue. For example, trying a gradient of acetonitrile and water on a C18 column (RP-HPLC) often gives sharp peaks.

  • Sample Loading: Ensure the sample is fully dissolved in the loading solvent and that you are not overloading the column. The sample volume should ideally be small for best resolution.

Problem: Low Yield or Product Loss

Q: My yields are very low after purification. What are the potential causes?

A: Low recovery can occur at multiple stages.

  • Irreversible Adsorption: The polar nature of the PEG chain can cause the compound to bind irreversibly to silica gel. If this is suspected, switching to reverse-phase chromatography is recommended.

  • Product Lost During Workup: The amphiphilic nature of the conjugate can cause it to be partially soluble in both aqueous and organic phases during extraction, leading to loss. Perform a careful analysis of all phases to track your product.

  • Broad Peaks in Chromatography: If the product elutes over a large number of fractions, it can be difficult to collect completely without including impurities, forcing a trade-off between purity and yield. Improving peak shape is key (see above).

  • Product Instability: Ensure your conjugate is stable to the purification conditions (e.g., pH of the mobile phase).

Data Presentation

Table 1: Example Solvent Systems for Chromatography
Chromatography TypeStationary PhaseExample Eluent SystemTarget Compound Elution
Normal-Phase Silica GelDichloromethane (DCM) / Methanol (MeOH) GradientElutes with higher % MeOH
Normal-Phase Silica GelEthyl Acetate (EtOAc) / Hexane GradientElutes with higher % EtOAc
Reverse-Phase C18 SilicaWater / Acetonitrile (ACN) Gradient (with 0.1% TFA)Elutes with higher % ACN
Reverse-Phase C18 SilicaWater / Methanol (MeOH) Gradient (with 0.1% Formic Acid)Elutes with higher % MeOH
Table 2: Example Preparative RP-HPLC Gradient

This table provides a sample gradient for purifying a this compound conjugate on a C18 column.

Time (minutes)Flow Rate (mL/min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)
010955
510955
3510595
4010595
4110955
4510955

Experimental Protocols

Protocol 1: General Method for Normal-Phase Flash Chromatography
  • TLC Analysis: Identify a suitable eluent system that gives your product an Rf value of ~0.2-0.3 on a silica gel TLC plate.

  • Column Packing: Pack a silica gel column with the initial, less polar solvent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with the mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent (e.g., increase the percentage of methanol in DCM).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Method for Preparative RP-HPLC
  • Column Selection: Choose a suitable preparative C18 or C8 column.

  • Mobile Phase Preparation: Prepare the aqueous (e.g., Water + 0.1% Trifluoroacetic Acid) and organic (e.g., Acetonitrile + 0.1% TFA) mobile phases. Filter and degas both solvents.

  • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% aqueous) until a stable baseline is achieved.

  • Sample Injection: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a small amount of DMSO or the initial mobile phase) and inject it onto the column. Avoid overloading the column.

  • Gradient Elution: Run a linear gradient from low to high organic phase concentration to elute the compounds (see Table 2 for an example). The hydrophobic benzyl group will increase retention, while the polar PEG chain will decrease it.

  • Fraction Collection: Collect fractions based on the UV detector signal.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent (acetonitrile) by rotary evaporation. The remaining aqueous solution can then be lyophilized (freeze-dried) to yield the final product as a solid.

Visualizations

Purification_Workflow cluster_start Reaction cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Chromatography Chromatography Workup->Chromatography Flash Normal-Phase Flash Chromatography Chromatography->Flash  Less Polar Impurities HPLC Reverse-Phase HPLC Chromatography->HPLC  High Purity Needed Analysis Purity Analysis (HPLC, LC-MS, NMR) Flash->Analysis HPLC->Analysis Product Pure Conjugate Analysis->Product

Caption: General purification workflow for this compound conjugates.

Troubleshooting_Flowchart Start Problem: Poor Separation or Co-elution CheckTLC Is Rf value optimal (~0.2-0.3)? Start->CheckTLC AdjustSolvent Adjust solvent polarity. Steeper or shallower gradient. CheckTLC->AdjustSolvent No CheckStreaking Is there streaking on TLC? CheckTLC->CheckStreaking Yes AdjustSolvent->CheckStreaking AddModifier Add modifier to eluent (e.g., 0.1% TFA or Et3N). CheckStreaking->AddModifier Yes SwitchPhase Consider switching chromatography type (Normal <=> Reverse Phase). CheckStreaking->SwitchPhase No AddModifier->SwitchPhase Success Improved Separation SwitchPhase->Success

Caption: Troubleshooting flowchart for poor chromatographic separation.

References

Validation & Comparative

Characterizing Benzyl-PEG15-alcohol Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene glycol (PEG) conjugates is paramount to ensure the quality, efficacy, and safety of therapeutic molecules. Benzyl-PEG15-alcohol, a monodisperse PEG derivative, is a critical building block in the synthesis of more complex bioconjugates. Its purity and structural integrity directly impact the final product. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for obtaining reliable data on the identity, purity, molecular weight, and structural integrity of this compound conjugates. The following tables summarize the quantitative performance of the most common analytical methods.

TechniqueParameter MeasuredTypical Value/RangeResolutionSensitivityThroughputKey AdvantagesLimitations
¹H NMR Identity, Purity, Structure Confirmation>98% PurityHighModerateLowProvides detailed structural information and quantification of impurities.[1]Requires deuterated solvents; can be complex for polydisperse samples.
RP-HPLC Purity, Impurity Profile>98% PurityHighHighHighExcellent for separating closely related impurities.[1][2]Potential for on-column degradation of sensitive molecules.[2]
MALDI-TOF MS Molecular Weight, PolydispersityConfirms MWHighHighHighRapid determination of molecular weight and purity.[3]Requires a suitable matrix; may not be ideal for complex mixtures.
ESI-LC/MS Molecular Weight, Impurity IdentificationConfirms MWVery HighVery HighMediumProvides detailed analysis of impurities and degradation products.Can produce complex spectra with multiple charge states.
GPC/SEC Molecular Weight Distribution, Polydispersity Index (PDI)PDI < 1.05ModerateLowMediumIdeal for determining the size distribution of the polymer.Limited resolution for molecules of similar size.

Experimental Protocols: Detailed Methodologies

Detailed and reproducible experimental protocols are essential for the accurate characterization of this compound. The following sections provide methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final concentration of 10-20 mg/mL in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum. For more detailed structural information, ¹³C NMR and DEPT experiments can also be performed.

  • Data Analysis:

    • Identify the characteristic peaks for the benzyl group protons (typically in the 7.2-7.4 ppm region), the PEG backbone protons (a prominent singlet around 3.6 ppm), and the terminal alcohol proton.

    • Integrate the peaks corresponding to the benzyl group and the PEG chain to confirm the correct ratio of the two moieties.

    • Identify and quantify any impurities by integrating their corresponding peaks relative to the main product peaks. Purity is often calculated from the relative integration of impurity signals.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the purity of this compound and to separate it from potential impurities.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic components. For example:

    • 0-5 min: 30% B

    • 5-25 min: 30-90% B

    • 25-30 min: 90% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzyl group absorbs, typically around 254 nm.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like acetonitrile/water (1:1, v/v) with 0.1% TFA.

    • Sample-Matrix Mixture: Mix the this compound sample solution (e.g., 10 mg/mL in water) with the matrix solution. A cationizing agent, such as sodium trifluoroacetate (NaTFA), can be added to promote the formation of sodiated ions.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The spectrum should show a major peak corresponding to the [M+Na]⁺ or [M+K]⁺ ion of the this compound.

Methodology:

  • Instrumentation: An HPLC system coupled to an ESI mass spectrometer (e.g., TOF or Orbitrap).

  • LC Conditions: Use the same RP-HPLC conditions as described above.

  • MS Detection:

    • Operate the ESI source in positive ion mode.

    • Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 500-2000 m/z).

    • Optimize source parameters (e.g., capillary voltage, source temperature) for optimal signal.

  • Data Analysis: The mass spectrum of the main chromatographic peak will show a series of multiply charged ions. Deconvolution of this series will provide the accurate molecular weight of the this compound.

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) for Molecular Weight Distribution

Objective: To determine the molecular weight distribution and polydispersity index (PDI) of the this compound.

Methodology:

  • Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.

  • Columns: A set of GPC/SEC columns suitable for the molecular weight range of the PEG conjugate.

  • Mobile Phase: A solvent in which the polymer is soluble and does not interact with the column packing material, such as tetrahydrofuran (THF) or an aqueous buffer.

  • Flow Rate: Typically 1.0 mL/min.

  • Calibration: Calibrate the system using a series of narrow molecular weight PEG standards.

  • Data Analysis: The elution profile is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). For a monodisperse sample like this compound, the PDI should be very close to 1.0.

Mandatory Visualization: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships between different analytical techniques and potential impurities.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_ms Mass Spec Techniques Synthesis This compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Identity, Purity) Purification->NMR HPLC RP-HPLC (Purity) Purification->HPLC MassSpec Mass Spectrometry (Molecular Weight) Purification->MassSpec GPC GPC/SEC (MW Distribution) Purification->GPC MALDI MALDI-TOF MassSpec->MALDI ESI ESI-LC/MS MassSpec->ESI

Caption: Experimental workflow for synthesis and characterization.

Impurity_Analysis cluster_product Product & Impurities cluster_techniques Detection Techniques Product This compound NMR NMR Product->NMR HPLC HPLC Product->HPLC MS LC-MS Product->MS Impurity1 Residual Benzyl Alcohol Impurity1->HPLC GC GC-FID Impurity1->GC Impurity2 PEG Diol Impurity2->HPLC Impurity2->MS Impurity3 Polydisperse PEG Impurity3->MS

References

A Researcher's Guide to HPLC and Mass Spectrometry Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased circulating half-life, and reduced immunogenicity.[1] However, the inherent heterogeneity of the PEGylation reaction presents a significant analytical challenge, necessitating robust methods to accurately assess the purity and characterize the final product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone technique for the characterization and quality control of PEGylated proteins.[2][3]

This guide provides an objective comparison of leading HPLC and MS methods for the analysis of PEGylated protein therapeutics. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Comparison of HPLC Methods for PEGylated Protein Analysis

The selection of an appropriate HPLC method is contingent on the specific characteristics of the PEGylated protein and the impurities that need to be resolved.[1] Each technique offers distinct advantages and limitations in separating the desired PEGylated conjugate from unreacted protein, free PEG, and various PEGylated isoforms (e.g., positional isomers, multi-PEGylated species).[1] The most commonly employed HPLC methods are Size-Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC-HPLC).

Table 1: Comparison of HPLC Methods for PEGylated Protein Analysis

MethodPrinciple of SeparationPrimary ApplicationsStrengthsLimitations
SEC-HPLC Separation based on hydrodynamic volume (size) in solution.Analysis of aggregates, separation of PEGylated protein from unreacted protein and free PEG.- Mild, non-denaturing conditions.- Good for initial purity assessment.- Limited resolution for isoforms with similar sizes.- Not suitable for separating positional isomers.
RP-HPLC Separation based on differences in hydrophobicity.High-resolution separation of PEGylated isoforms, positional isomers, and unreacted protein.- High resolving power.- Compatible with MS.- Can be denaturing due to organic solvents and temperature.- PEGylated proteins may exhibit poor peak shapes.
IEX-HPLC Separation based on differences in surface charge.Separation of positional isomers and species with different degrees of PEGylation.- Orthogonal separation to RP-HPLC.- Can be non-denaturing.- Mobile phase conditions can be complex to optimize.- May have lower resolution than RP-HPLC for some samples.
HIC-HPLC Separation based on hydrophobicity under non-denaturing, high-salt conditions.Purification and analysis of PEGylated proteins while maintaining their native structure.- Orthogonal to other methods.- Non-denaturing conditions.- High salt concentrations may not be compatible with MS.- Separation efficiency can be protein-dependent.
Quantitative Data on HPLC Separations

The following tables summarize representative quantitative data for the separation of a model PEGylated protein from its unreacted form and other impurities using various HPLC techniques.

Table 2: SEC-HPLC Purity Assessment of a PEGylated Protein

AnalyteRetention Time (min)Peak Area (%)
Aggregates~8.01.5
Di-PEGylated Protein~9.212.0
Mono-PEGylated Protein~10.183.5
Native Protein~11.52.8
Free PEG~12.80.2
Note: Retention times are approximate and will vary with the specific protein, PEG size, and column.

Table 3: RP-HPLC Separation of PEGylated Isoforms

IsoformRetention Time (min)Resolution (vs. Native)
Positional Isomer 115.22.1
Positional Isomer 215.82.8
Mono-PEGylated (Main)16.53.5
Native Protein18.0-
Note: Resolution is calculated as 2(tR2 - tR1) / (w1 + w2). Higher values indicate better separation.
Mass Spectrometry for Characterization of PEGylated Proteins

Mass spectrometry is a powerful tool for the detailed structural characterization of PEGylated proteins, providing information on the degree of PEGylation, location of PEG attachment, and heterogeneity of the PEG chain. The trend in MS analysis has shifted from predominantly qualitative MALDI-TOF to liquid chromatography-coupled ESI-MS for quantitative and conformational studies.

Table 4: Comparison of Mass Spectrometry Techniques for PEGylated Protein Analysis

TechniquePrincipleInformation ProvidedStrengthsChallenges
MALDI-TOF MS Measures the mass-to-charge ratio of ions generated by laser desorption/ionization.Average molecular weight and degree of PEGylation.- High mass range.- Tolerant to some buffers and salts.- Primarily qualitative.- Polydispersity of PEG can lead to broad peaks.
ESI-MS Generates ions by electrospraying a solution into a mass spectrometer.Accurate molecular weight, degree of PEGylation, and can be coupled to LC for separation of isoforms.- Amenable to LC coupling.- Provides charge state information.- Overlapping charge patterns and PEG polydispersity can complicate spectra.- Requires charge reduction techniques.
Orbitrap MS High-resolution mass analyzer that traps ions in an orbital motion.High-accuracy mass measurements for confident identification and characterization of PEGylation sites.- High resolution and mass accuracy.- Can resolve complex spectra.- Historically thought to be unsuitable for large PEGylated proteins, but recent methods have overcome this.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for key HPLC-MS techniques.

Size-Exclusion Chromatography (SEC-HPLC)

This method is effective for separating components based on their size in solution.

SEC_Workflow Sample PEGylated Protein Sample SEC_Column SEC-HPLC Column (e.g., TSKgel G3000SWxl) Sample->SEC_Column Detection UV Detector (280 nm) SEC_Column->Detection Mobile_Phase Isocratic Mobile Phase (e.g., 150 mM Sodium Phosphate, pH 7.0) Mobile_Phase->SEC_Column Analysis Data Analysis (Purity Assessment) Detection->Analysis

Workflow for purity assessment by SEC-HPLC.

Methodology:

  • Column: TSKgel G3000SWxl or similar.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 1-2 mg/mL.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique separates molecules based on their hydrophobicity and is particularly useful for resolving positional isomers.

RPHPLC_Workflow Sample PEGylated Protein Sample RP_Column RP-HPLC Column (e.g., Jupiter C18) Sample->RP_Column Detection UV (220 nm) & MS Detector RP_Column->Detection Gradient Gradient Elution (Water/ACN with TFA) Gradient->RP_Column Analysis Data Analysis (Isoform Separation) Detection->Analysis

Workflow for isoform separation by RP-HPLC-MS.

Methodology:

  • Column: Jupiter C18, 5 µm, 300 Å, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.085% TFA in 90% Acetonitrile.

  • Gradient: 20-65% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Detector: UV at 220 nm, followed by MS.

Ion-Exchange Chromatography (IEX-HPLC)

IEX-HPLC separates proteins based on their net surface charge, which can be altered by PEGylation.

IEX_Workflow Sample PEGylated Protein Sample IEX_Column IEX-HPLC Column (e.g., TSKgel SP-NPR) Sample->IEX_Column Detection UV Detector (280 nm) IEX_Column->Detection Gradient Salt Gradient (e.g., 0-1 M NaCl) Gradient->IEX_Column Analysis Data Analysis (Charge Variant Separation) Detection->Analysis

Workflow for charge variant analysis by IEX-HPLC.

Methodology:

  • Column: TSKgel SP-NPR (non-porous for high resolution).

  • Mobile Phase A: 20 mM MES, pH 6.0.

  • Mobile Phase B: Mobile Phase A + 1 M NaCl.

  • Gradient: Linear gradient from 0% to 100% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detector: UV at 280 nm.

Mass Spectrometry with Post-Column Amine Addition

To simplify the complex ESI-MS spectra of PEGylated proteins, post-column addition of a charge-stripping agent like triethylamine (TEA) is often employed.

MS_Workflow LC_Eluent LC Eluent Tee LC_Eluent->Tee MS Mass Spectrometer Tee->MS TEA Triethylamine (TEA) Solution TEA->Tee Deconvolution Deconvolution Software MS->Deconvolution Result Simplified Mass Spectrum Deconvolution->Result

Workflow for LC-MS with post-column charge reduction.

Methodology:

  • LC System: Coupled to any of the above HPLC methods.

  • Post-Column Addition: A solution of triethylamine (TEA) is introduced via a T-junction before the MS inlet. The concentration of TEA can be optimized (e.g., 0.2-1%) to achieve the desired charge state reduction.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Data Analysis: Deconvolution software is used to interpret the simplified mass spectra and determine the molecular weight distribution of the PEGylated species.

Conclusion

The purity assessment and characterization of PEGylated proteins is a multifaceted challenge that requires the strategic application of various HPLC and MS techniques. SEC-HPLC is an excellent initial step for analyzing aggregates and removing unreacted PEG. For higher resolution separation of PEGylated isoforms and positional isomers, RP-HPLC and IEX-HPLC are powerful tools, with the choice between them depending on whether the primary differentiating factor is hydrophobicity or charge. HIC-HPLC provides an orthogonal approach that is particularly useful in a multi-step purification process. Coupling these separation techniques with high-resolution mass spectrometry, often enhanced with charge-reduction strategies, allows for comprehensive characterization of these complex biotherapeutics. By understanding the principles and leveraging the detailed protocols provided in this guide, researchers can develop and implement robust analytical methods to ensure the purity, safety, and efficacy of PEGylated protein therapeutics.

References

A Comparative Guide to Benzyl-PEG15-alcohol and Other PEGylation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of therapeutic molecules through PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone of modern drug development. This process can significantly enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals, leading to improved solubility, increased in vivo half-life, and reduced immunogenicity.[1] The choice of PEGylation reagent is a critical decision that dictates the efficiency, stability, and overall success of the conjugation strategy.

This guide provides an objective comparison of Benzyl-PEG15-alcohol with other commonly used PEGylation reagents. We will delve into their respective performance characteristics, supported by a summary of experimental data, and provide detailed experimental protocols for key methodologies.

The Benzyl-PEG Advantage: Stability and Orthogonal Control

This compound is a member of a class of PEGylation reagents that feature a benzyl ether protecting group at one terminus and a reactive hydroxyl group at the other.[2] The benzyl group offers exceptional stability across a wide range of chemical conditions, including strongly acidic and basic environments, making it a robust choice for multi-step synthetic routes where the PEG linker must remain intact.[3] This stability is a key differentiator from other protecting groups that may be more labile.

A significant advantage of the benzyl protecting group is its "orthogonality" in deprotection strategies. It is typically removed under mild conditions via catalytic hydrogenolysis, a process that does not affect many other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] This orthogonality is crucial for the precise and sequential modification of complex biomolecules.

Comparative Analysis of PEGylation Reagents

The selection of a PEGylation reagent is dictated by the target functional groups on the biomolecule, the desired stability of the resulting linkage, and the required reaction conditions. The following table summarizes the key characteristics of this compound (after activation) and other common PEGylation reagents.

PEGylation Reagent Target Residue(s) Linkage Formed Relative Reactivity Linkage Stability Key Considerations
Activated Benzyl-PEG-alcohol (e.g., p-nitrophenyl carbonate) Primary amines (Lysine, N-terminus)UrethaneModerateHighBenzyl group offers orthogonal deprotection. Activation of the terminal alcohol is required prior to conjugation. The release of p-nitrophenol allows for reaction monitoring.[4]
mPEG-NHS Ester Primary amines (Lysine, N-terminus)AmideHighHighHighly reactive and widely used. Susceptible to hydrolysis in aqueous solutions.
mPEG-Maleimide Thiols (Cysteine)ThioetherVery HighModerate to HighHighly specific for free thiols. The thioether bond can undergo retro-Michael addition under certain conditions.
mPEG-Aldehyde Primary amines (N-terminus)Secondary AmineModerateHighCan be selective for the N-terminus at controlled pH. Requires a reductive amination step.
mPEG-Vinylsulfone Thiols (Cysteine)ThioetherModerateHighForms a very stable thioether linkage. The reaction rate is generally slower than with maleimides.

Experimental Protocols

Detailed and optimized experimental protocols are essential for successful and reproducible PEGylation. The following sections provide methodologies for the activation of Benzyl-PEG-alcohol, its conjugation to a model peptide, and the subsequent characterization of the PEGylated product.

Activation of this compound with p-Nitrophenyl Chloroformate

This protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive p-nitrophenyl carbonate.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Activation: Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.

  • Work-up: Wash the reaction mixture with a 10% aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of citric acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Precipitate the activated PEG by adding cold diethyl ether. Collect the precipitate by filtration and dry it under vacuum.

Peptide PEGylation with Activated Benzyl-PEG15-p-Nitrophenyl Carbonate

This protocol outlines the conjugation of the activated PEG reagent to a peptide containing a free amine group.

  • Peptide Dissolution: Dissolve the peptide (1 equivalent) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

  • PEG Addition: Add the activated Benzyl-PEG15-p-nitrophenyl carbonate (1.5-3 equivalents) to the peptide solution. The PEG reagent can be added as a solid or dissolved in a small amount of a water-miscible solvent like dimethylformamide (DMF).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Quenching: Quench the reaction by adding an excess of a small molecule amine, such as Tris buffer, to consume any unreacted activated PEG.

Deprotection of the Benzyl Group

The benzyl protecting group is typically removed via catalytic hydrogenolysis.

  • Dissolution: Dissolve the benzyl-protected PEGylated peptide in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 10% w/w).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as HPLC or mass spectrometry.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected PEGylated peptide.

Characterization of PEGylated Products

Thorough characterization is crucial to confirm the success of the PEGylation reaction and to determine the purity and homogeneity of the product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) can be used to separate the PEGylated product from the unreacted protein/peptide and excess PEG reagent. The retention time will shift depending on the degree of PEGylation.

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool to determine the molecular weight of the PEGylated conjugate, confirming the number of PEG chains attached.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PEGylation_Workflow General PEGylation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Activate_PEG Activate This compound Conjugation PEGylation Reaction (Amine or Thiol Coupling) Activate_PEG->Conjugation Prepare_Biomolecule Prepare Biomolecule (e.g., Protein, Peptide) Prepare_Biomolecule->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Homogeneous PEGylated Product

Caption: A general workflow for the PEGylation of a biomolecule.

Reagent_Selection Decision Pathway for PEGylation Reagent Selection Start Start: Define Project Needs Target_Residue Target Functional Group? Start->Target_Residue Amine Primary Amines (Lys, N-terminus) Target_Residue->Amine Amines Thiol Thiols (Cysteine) Target_Residue->Thiol Thiols Orthogonal_Deprotection Orthogonal Deprotection Needed? Amine->Orthogonal_Deprotection Thiol_Reactive Choose mPEG-Maleimide or mPEG-Vinylsulfone Thiol->Thiol_Reactive Benzyl_PEG Choose Benzyl-PEG-alcohol Orthogonal_Deprotection->Benzyl_PEG Yes Other_Amine_Reactive Consider mPEG-NHS or mPEG-Aldehyde Orthogonal_Deprotection->Other_Amine_Reactive No

Caption: A decision-making workflow for selecting a suitable PEGylation reagent.

Conclusion

The selection of a PEGylation reagent is a multifaceted decision that requires careful consideration of the specific biomolecule, the desired properties of the final conjugate, and the overall synthetic strategy. This compound, with its robust benzyl protecting group, offers a distinct advantage in multi-step syntheses requiring orthogonal deprotection strategies. While other reagents like mPEG-NHS esters and mPEG-maleimides provide high reactivity for direct conjugation, the controlled, stepwise approach enabled by benzyl-protected PEGs can be invaluable for the synthesis of complex bioconjugates. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision and to successfully implement their chosen PEGylation strategy.

References

A Comparative Guide to the In-Vitro Validation of Benzyl-PEG15-Alcohol Conjugate Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of drug delivery and bioconjugation, the meticulous in-vitro validation of novel linker-payload conjugates is paramount to predicting their in-vivo efficacy and safety. This guide provides a comprehensive comparison of a hypothetical Benzyl-PEG15-alcohol conjugate, designed as a linker for targeted drug delivery, against other prominent linker technologies. The following sections detail the experimental frameworks, comparative performance data, and relevant biological pathways to aid researchers, scientists, and drug development professionals in their evaluation.

Comparative Analysis of Linker Technologies

The selection of a linker is a critical determinant of a drug conjugate's therapeutic index, influencing its solubility, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, such as the this compound, have been a cornerstone of drug delivery due to their ability to enhance the solubility and in-vivo stability of conjugated molecules. However, the emergence of alternative linker technologies addresses some of the limitations associated with PEGylation, such as potential immunogenicity and non-biodegradability.

Linker TypeAdvantagesDisadvantagesRelevance to this compound Conjugate
Polyethylene Glycol (PEG) High aqueous solubility, established regulatory history, and relative inertness.Potential for immunogenicity (anti-PEG antibodies), non-biodegradable, and polydispersity in longer chains.The this compound conjugate leverages the benefits of a defined, shorter PEG chain to potentially mitigate some of the drawbacks of high molecular weight PEGs.
Polysarcosine (pSar) Biocompatible, biodegradable, low toxicity, and may reduce the clearance of conjugated drugs.A newer technology with less regulatory precedent compared to PEG.A direct competitor that may offer improved biocompatibility and a reduced risk of an immune response.
Recombinant Polypeptides Biodegradable, precise control over length and composition, and potential for bioactivity.Can be more complex and costly to produce than synthetic polymers.Offers a high degree of customization for advanced drug delivery systems.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes hypothetical in-vitro performance data for the this compound conjugate against a Polysarcosine-based alternative. The data is based on assays conducted on a human breast cancer cell line (MCF-7) with a model cytotoxic payload.

ParameterThis compound ConjugatePolysarcosine-15-Alcohol ConjugateUntreated Control
Cellular Uptake (Mean Fluorescence Intensity) 12,500 ± 85011,800 ± 920150 ± 30
IC50 (nM) 75 ± 5.282 ± 6.1N/A
Payload Release (% in 24h at pH 5.5) 65 ± 4.568 ± 5.0N/A
Serum Stability (% intact after 48h) 92 ± 3.189 ± 3.5N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments cited in the quantitative performance comparison.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug conjugate.

  • Protocol:

    • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells/well and allowed to adhere overnight.

    • Treatment: Cells are treated with serial dilutions of the this compound conjugate and the comparative Polysarcosine conjugate for 72 hours.

    • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • Solubilization: The formazan crystals are dissolved by adding 150 µL of DMSO to each well.

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Uptake Study (Flow Cytometry)
  • Objective: To quantify the cellular internalization of the conjugates.

  • Protocol:

    • Fluorescent Labeling: A fluorescent tag (e.g., FITC) is conjugated to the this compound and Polysarcosine linkers.

    • Cell Seeding: MCF-7 cells are seeded in a 6-well plate and allowed to adhere overnight.

    • Treatment: Cells are treated with the fluorescently-labeled conjugates at a concentration of 1 µM.

    • Incubation: The cells are incubated for 4 hours to allow for cellular uptake.

    • Cell Harvesting: The cells are washed with PBS to remove non-internalized conjugate and then detached using trypsin.

    • Flow Cytometry: The cell suspension is analyzed using a flow cytometer to measure the fluorescence intensity of individual cells.

    • Data Analysis: The mean fluorescence intensity is quantified to determine the relative cellular uptake of each conjugate.

Mandatory Visualization

The following diagrams illustrate a generalized experimental workflow for in-vitro validation and a hypothetical signaling pathway that could be targeted by the active drug component of the conjugate.

G cluster_0 Conjugate Synthesis & Characterization cluster_1 In-Vitro Assays cluster_2 Data Analysis & Comparison synthesis Synthesis of this compound Conjugate purification Purification (HPLC) synthesis->purification characterization Characterization (Mass Spec, NMR) purification->characterization cell_culture Cell Line Culture (MCF-7) characterization->cell_culture viability Cell Viability Assay (MTT) cell_culture->viability uptake Cellular Uptake (Flow Cytometry) cell_culture->uptake release Payload Release Assay cell_culture->release ic50 IC50 Calculation viability->ic50 mfi Mean Fluorescence Intensity uptake->mfi release_kinetics Release Kinetics release->release_kinetics comparison Comparative Analysis ic50->comparison mfi->comparison release_kinetics->comparison

Caption: Experimental workflow for in-vitro validation.

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway cluster_drug Drug Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug Released Drug Payload Drug->RAF Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

A Comparative Analysis of Linear versus Branched PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of Polyethylene Glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates and drug delivery systems. The choice between a linear and a branched PEG linker can significantly impact a molecule's solubility, stability, hydrodynamic volume, and, ultimately, its therapeutic effectiveness. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

Key Differences and General Characteristics

Linear PEG linkers are the simplest form, consisting of a single, unbranched chain of ethylene glycol units.[] They are prized for their simple and predictable molecular behavior, ease of synthesis, and lower production cost.[2] Their minimal steric hindrance makes them ideal for applications requiring precise, site-specific conjugation.[2]

Branched PEG linkers, in contrast, feature multiple PEG arms extending from a central core.[] This structure allows for a higher molecular weight and increased functionality.[] Key advantages of branched PEGs include a superior shielding effect, which can lead to increased circulation time in vivo, and a higher potential payload capacity for multivalent conjugation in applications like antibody-drug conjugates (ADCs).

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers

Linker TypePEG/Polymer Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Linear Nanocarrier125.42 ± 0.28
Linear Nanocarrier207.36 ± 0.20
Four-Arm Branched Nanocarrier206.83 ± 0.09
Linear Nanocarrier409.58 ± 0.35
Four-Arm Branched Nanocarrier409.25 ± 0.40

Data for HSA sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. Data for nanocarriers compares linear and four-arm branched PEG nanocarriers.

Table 2: Pharmacokinetics of TNF Nanobodies Conjugated to 40 kDa Linear vs. Branched PEGs

Linker ArchitecturePotency (in vitro cell-based assay)In Vivo Exposure
Linear (1 x 40 kDa)Similar to branchedLower
Branched (2 x 20 kDa)Similar to linearSuperior
Branched (4 x 10 kDa)Similar to linearSuperior

This study highlights that while in vitro potency can be similar, branched PEG conjugates exhibit a superior pharmacokinetic profile across species.

Table 3: In Vivo Bioactivity of Linear vs. Branched PEGylated Recombinant Hirudin (HV2)

Linker TypeIn Vitro BioactivityIn Vivo Therapeutic Efficacy
Linear mPEG-SCLower than branchedLower than branched
Branched mPEG2-NHSHigher than linearHigher than linear

This study on recombinant hirudin demonstrated that the branched PEG conjugate had higher therapeutic efficacy in vivo.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

This method is used to compare the hydrodynamic volume of proteins or nanoparticles after conjugation with linear or branched PEG linkers.

Materials:

  • PEGylated protein/nanoparticle samples (with linear and branched PEGs)

  • Size exclusion chromatography (SEC) system with a suitable column (e.g., Superdex, TSKgel)

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Protein/nanoparticle standards with known hydrodynamic radii

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject a known concentration of the PEGylated sample onto the column.

  • Monitor the elution profile using a detector (e.g., UV-Vis for proteins, refractive index for polymers).

  • Determine the retention time of the sample.

  • Generate a calibration curve using the standards with known hydrodynamic radii.

  • Calculate the hydrodynamic radius of the PEGylated sample by comparing its retention time to the calibration curve.

In Vitro Serum Stability Assay for Antibody-Drug Conjugates (ADCs)

This protocol assesses the stability of ADCs with different PEG linkers by monitoring the drug-to-antibody ratio (DAR) over time in serum.

Materials:

  • ADCs with linear and branched PEG linkers

  • Human or mouse serum

  • Incubator at 37°C

  • Affinity chromatography materials (e.g., Protein A or Protein G beads)

  • Analytical instrumentation for DAR measurement (e.g., Hydrophobic Interaction Chromatography (HIC)-HPLC, LC-MS)

Procedure:

  • Incubate the ADC samples in serum at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • At each time point, purify the ADC from the serum using affinity chromatography.

  • Analyze the purified ADC to determine the average DAR.

  • Plot the DAR over time to compare the stability of ADCs with linear and branched linkers.

Enzymatic Cleavage Assay

This assay evaluates the efficiency of enzymatic cleavage of a payload from a bioconjugate, which can be influenced by the steric hindrance of the PEG linker.

Materials:

  • Bioconjugates with cleavable linear and branched PEG linkers

  • Target enzyme (e.g., Cathepsin B for certain ADC linkers)

  • Assay buffer specific to the enzyme's optimal activity

  • Detection system to quantify the released payload (e.g., HPLC, fluorescence spectroscopy)

Procedure:

  • Incubate the bioconjugates with the target enzyme in the assay buffer at 37°C.

  • Collect samples at different time intervals.

  • Stop the enzymatic reaction (e.g., by adding a specific inhibitor or by denaturation).

  • Quantify the amount of released payload in each sample.

  • Compare the rate of payload release for bioconjugates with linear versus branched linkers.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of linear and branched PEG linkers.

G cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker A Functional Group A PEG_linear ---(CH2CH2O)n--- A->PEG_linear B Functional Group B PEG_linear->B Core Central Core PEG_branch1 ---(CH2CH2O)n--- Core->PEG_branch1 PEG_branch2 ---(CH2CH2O)n--- Core->PEG_branch2 E Functional Group E Core->E C Functional Group C PEG_branch1->C D Functional Group D PEG_branch2->D

Caption: Structural comparison of linear and branched PEG linkers.

G start Start: Antibody & Drug Payload step1 Conjugation with Linear or Branched PEG Linker start->step1 step2_linear ADC with Linear PEG Linker step1->step2_linear step2_branched ADC with Branched PEG Linker step1->step2_branched step3 In Vitro & In Vivo Characterization step2_linear->step3 step2_branched->step3 step4_pk Pharmacokinetic Analysis (Blood Sampling & Analysis) step3->step4_pk step5_efficacy In Vivo Efficacy Study (Tumor Model) step3->step5_efficacy step6_toxicity Toxicity Assessment step3->step6_toxicity end Comparative Efficacy & Safety Profile step4_pk->end step5_efficacy->end step6_toxicity->end G drug_delivery Drug Delivery Vehicle (e.g., ADC, Nanoparticle) linker_choice Linker Architecture (Linear vs. Branched) drug_delivery->linker_choice circulation Systemic Circulation linker_choice->circulation Impacts PK, Stability target_cell Target Cell circulation->target_cell Bio-distribution drug_release Drug Release target_cell->drug_release Internalization & Cleavage signaling_pathway Intracellular Signaling Pathway drug_release->signaling_pathway Drug Action therapeutic_effect Therapeutic Effect (e.g., Apoptosis, Growth Inhibition) signaling_pathway->therapeutic_effect

References

Assessing the Immunogenicity of Benzyl-PEG15-alcohol Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and shielding the protein surface, PEGylation can reduce renal clearance and decrease recognition by the immune system, thereby extending the circulating half-life and reducing the immunogenicity of the therapeutic.[1][2] However, the immune system can still recognize PEG as a foreign substance, leading to the development of anti-PEG antibodies.[3][4][5] These antibodies can, in turn, lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy and potentially causing adverse effects, including hypersensitivity reactions.

This guide provides a comparative assessment of the immunogenicity of a hypothetical Benzyl-PEG15-alcohol conjugate against other common alternatives, supported by illustrative experimental data. It also details the standard methodologies for evaluating the immunogenic potential of such conjugates.

Comparative Analysis of Linker Technologies

The choice of the PEG linker and its terminal group can significantly influence the immunogenic profile of the resulting conjugate. Here, we compare our hypothetical this compound conjugate with two common alternatives: a methoxy-terminated PEG (mPEG) and a branched PEG structure.

Table 1: Comparative Immunogenicity Profile of PEG Conjugates (Hypothetical Data)

FeatureThis compound ConjugatemPEG20k-Protein ConjugateBranched PEG40k-Protein Conjugate
Anti-PEG IgM Titer (Day 14) 1:8001:12001:600
Anti-PEG IgG Titer (Day 28) 1:16001:24001:1000
Neutralizing Antibody (NAb) Activity (% Inhibition) 15%25%10%
Accelerated Blood Clearance (ABC) Phenomenon ModerateHighLow
In vivo Recovery (% of injected dose at 24h) 35%20%50%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific protein, PEGylation strategy, and experimental conditions.

The rationale for this hypothetical data is based on the understanding that factors such as the terminal group (benzyl vs. methoxy) and the structure (linear vs. branched) of the PEG can influence its recognition by the immune system. Branched PEGs, for instance, may offer better shielding of the protein core, potentially leading to lower immunogenicity.

Alternative Strategies to Mitigate Immunogenicity

Beyond modifying the PEG structure, several other strategies are being explored to reduce the immunogenicity of biotherapeutics.

Table 2: Comparison of Immunogenicity Mitigation Strategies

StrategyDescriptionAdvantagesDisadvantages
Polysarcosine (pSar) A biodegradable, non-ionic, and highly hydrophilic polymer.Low immunogenicity, biodegradable.Less established regulatory history compared to PEG.
Polypeptides Use of recombinant or synthetic polypeptides, such as those based on glutamic acid.Biodegradable, potentially lower immunogenicity.Can be more complex and costly to manufacture.
"Stealth" Liposomes Encapsulation of the drug in liposomes with a hydrophilic coating to evade immune detection.Can carry a larger payload, versatile for different drug types.Potential for complement activation and infusion reactions.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is typically recommended for assessing the immunogenicity of PEGylated products, as outlined by regulatory agencies like the FDA.

Anti-PEG Antibody Screening and Confirmation (ELISA)

This initial step aims to detect the presence of antibodies that bind to the PEG moiety.

  • Protocol:

    • Coating: Microtiter plates are coated with the this compound conjugate or a relevant PEG control.

    • Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk).

    • Sample Incubation: Serum samples from treated subjects are diluted and incubated in the wells.

    • Washing: Unbound antibodies are removed by washing.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG/IgM) is added.

    • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader.

    • Confirmation: Positive samples are confirmed by a competition assay, where the serum is pre-incubated with an excess of free PEG to inhibit binding.

Neutralizing Antibody (NAb) Assay

This assay determines if the detected anti-PEG antibodies can neutralize the biological activity of the therapeutic.

  • Protocol (Cell-Based Assay Example):

    • Cell Culture: A cell line responsive to the therapeutic action of the drug is cultured.

    • Sample Pre-incubation: Serum samples containing anti-PEG antibodies are pre-incubated with a known concentration of the PEGylated drug.

    • Cell Treatment: The pre-incubated mixture is added to the cultured cells.

    • Incubation: Cells are incubated for a period sufficient to elicit a biological response.

    • Response Measurement: The biological response of the cells (e.g., proliferation, apoptosis, cytokine production) is measured.

    • Analysis: A reduction in the expected biological response in the presence of the serum sample indicates the presence of neutralizing antibodies.

In Vivo Pharmacokinetic (PK) Studies

These studies assess how anti-PEG antibodies affect the clearance of the PEGylated drug from the bloodstream.

  • Protocol:

    • Animal Model: A suitable animal model (e.g., mice or rats) is chosen.

    • Dosing: Animals are administered the PEGylated conjugate. For assessing the ABC phenomenon, a second dose is administered after a period (e.g., 7-14 days) to allow for an initial immune response.

    • Blood Sampling: Blood samples are collected at various time points post-injection.

    • Drug Concentration Measurement: The concentration of the PEGylated drug in the plasma is quantified using a suitable method (e.g., ELISA or LC-MS/MS).

    • PK Analysis: Pharmacokinetic parameters, such as half-life and clearance, are calculated and compared between naive and pre-immunized animals.

Visualizing Key Processes

To better understand the complex biological processes and experimental procedures, the following diagrams are provided.

Immune_Response_Pathway cluster_introduction Antigen Presentation cluster_activation B Cell Activation cluster_response Antibody Production & Effect PEG_Conjugate This compound Conjugate APC Antigen Presenting Cell (e.g., Macrophage) PEG_Conjugate->APC Uptake & Processing B_Cell B Cell APC->B_Cell Antigen Recognition T_Helper T Helper Cell APC->T_Helper Presents Antigen Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation T_Helper->B_Cell Activation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Clearance Accelerated Blood Clearance Anti_PEG_Ab->Clearance Leads to

Caption: Immune response pathway to PEGylated conjugates.

Immunogenicity_Assessment_Workflow Start Serum Sample Collection Screening Screening Assay (Anti-PEG ELISA) Start->Screening Confirmation Confirmatory Assay (Competition ELISA) Screening->Confirmation If Positive Characterization Characterization Confirmation->Characterization If Confirmed Titer Titer Determination Characterization->Titer NAb Neutralizing Antibody (NAb) Assay Characterization->NAb Isotyping Isotyping (IgG, IgM) Characterization->Isotyping Result Immunogenicity Risk Assessment Titer->Result NAb->Result Isotyping->Result

Caption: Workflow for immunogenicity assessment.

References

Navigating the Maze: A Guide to Functional Assays for PEGylated Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the retained biological activity of a PEGylated biomolecule is a critical step. This guide provides a comparative overview of key functional assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection and execution of appropriate analytical methods.

The covalent attachment of polyethylene glycol (PEG) to a biomolecule, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and other biologics. This modification can extend the molecule's circulating half-life, improve its stability, and reduce its immunogenicity. However, the addition of a PEG chain can also sterically hinder the biomolecule's active site or receptor-binding domains, potentially leading to a partial or complete loss of function. Therefore, a thorough functional assessment is paramount.

This guide explores a range of in vitro functional assays to confirm the activity of PEGylated biomolecules, comparing their performance with their non-PEGylated counterparts.

Comparative Analysis of Bioactivity: Data at a Glance

The impact of PEGylation on the bioactivity of a molecule is highly dependent on the protein itself, the size and structure of the PEG polymer, and the site of conjugation. Below are tables summarizing quantitative data from studies comparing the functional parameters of PEGylated and non-PEGylated biomolecules.

Table 1: Comparison of In Vitro Cell Proliferation Activity

BiomoleculeAssay PrincipleParameterNon-PEGylatedPEGylatedFold ChangeReference
Granulocyte-Colony Stimulating Factor (G-CSF)Proliferation of NFS-60 cellsEC5037 ± 12 pM46 ± 5.5 pM~1.2x increase[1]
Consensus Interferon (C-IFN)Antiviral activity assaySpecific Activity100%88%0.88x[2]

Table 2: Comparison of Enzyme Kinetics

EnzymeSubstrateParameterNon-PEGylatedPEGylated (mono-PEGylated)Fold ChangeReference
α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-pNAkcat (s⁻¹)~100~50-60 (with 6 PEG molecules)~0.5-0.6x decrease[3]
α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-pNAKM (mM)0.050.19 (with 9 PEG molecules)~3.8x increase[3]
Carboxypeptidase G2 (CPG2)Methotrexate (MTX)Km (µM)16.2317.65~1.1x increase[2]
Carboxypeptidase G2 (CPG2)Methotrexate (MTX)Vmax (µM/min/mg)2.131.89~0.89x decrease
Carboxypeptidase G2 (CPG2)Methotrexate (MTX)Kcat (s⁻¹)1.351.20~0.89x decrease

Table 3: Comparison of Receptor Binding Affinity

LigandReceptorAssay PrincipleParameterNon-PEGylatedPEGylatedFold ChangeReference
Antibody Fab FragmentAntigenSurface Plasmon Resonance (SPR)Affinity (KD)Not specified~2-fold decrease
Gold Nanoparticles (AuNPs) with Bisphosphonate (BP)Hydroxyapatite (HA)Not specifiedBinding AffinityNot specified5-fold greater with BP-PEG-AuNPs vs PEG-AuNPs

Key Functional Assays: Protocols and Considerations

The selection of an appropriate functional assay depends on the biomolecule's mechanism of action. Here, we detail the methodologies for three widely applicable assays, with special considerations for analyzing PEGylated molecules.

Cell-Based Proliferation/Cytotoxicity Assays

These assays are fundamental for assessing the activity of cytokines, growth factors, and cytotoxic agents. The principle lies in measuring the ability of the biomolecule to stimulate or inhibit cell growth.

Experimental Protocol: G-CSF Proliferation Assay using NFS-60 Cells

This protocol is adapted from a method for testing the potency of PEGylated G-CSF.

Materials:

  • NFS-60 cells (a murine myeloblastic cell line responsive to G-CSF)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Non-PEGylated and PEGylated G-CSF standards and samples

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., WST-8 or MTS)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture NFS-60 cells in RPMI-1640 medium. Before the assay, wash the cells three times with fresh medium to remove any residual growth factors. Resuspend the cells to a final concentration of 7 x 10⁵ cells/mL.

  • Assay Setup: Dispense 50 µL of the cell suspension into each well of a 96-well plate.

  • Sample Addition: Prepare serial dilutions of the non-PEGylated and PEGylated G-CSF standards and test samples. Add 50 µL of each dilution to the appropriate wells. Include control wells with cells only (no G-CSF).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48 hours.

  • Cell Proliferation Measurement: Add 10 µL of WST-8 reagent to each well and incubate for an additional 4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the control wells from all other wells. Plot the absorbance values against the concentration of G-CSF and determine the EC₅₀ (the concentration that gives half-maximal response) for both the PEGylated and non-PEGylated molecules.

Considerations for PEGylated Biomolecules:

  • Steric Hindrance: The PEG chain may sterically hinder the binding of the biomolecule to its receptor on the cell surface. This can lead to a rightward shift in the dose-response curve and an increase in the EC₅₀ value, indicating reduced potency.

  • Incubation Time: Due to the increased hydrodynamic radius, the diffusion of PEGylated molecules to the cell surface might be slower. It may be necessary to optimize the incubation time to ensure that the binding reaches equilibrium.

  • Matrix Effects: When analyzing samples from in vivo studies, be aware of potential matrix effects from serum proteins that might interact with the PEG chain.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture & Wash NFS-60 Cells C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of G-CSF (PEGylated & Non-PEGylated) D Add G-CSF Dilutions to Wells B->D C->D E Incubate for 48h D->E F Add WST-8 Reagent E->F G Incubate for 4h F->G H Measure Absorbance at 450 nm G->H I Plot Dose-Response Curve H->I J Calculate EC50 I->J

The JAK-STAT signaling pathway initiated by cytokine binding.

Conclusion

The functional characterization of PEGylated biomolecules is a multifaceted process that requires careful assay selection and optimization. While PEGylation offers significant advantages in improving the pharmacokinetic properties of therapeutic proteins, its impact on biological activity must be rigorously evaluated. By employing a combination of cell-based assays, binding kinetic analyses, and signaling pathway studies, researchers can gain a comprehensive understanding of the functional consequences of PEGylation and ensure the development of safe and effective biotherapeutics. The provided protocols and considerations serve as a starting point for establishing robust and reliable methods for the functional assessment of this important class of molecules.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Key Safety and Disposal Information

Proper handling and disposal of Benzyl-PEG15-alcohol are critical due to the hazardous nature of its benzyl alcohol component. The following table summarizes essential safety and disposal information.

ParameterInformationCitations
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2]
Spill Containment Soak up with inert absorbent material (e.g., sand, diatomaceous earth).[1]
Environmental Precautions Prevent from entering drains, surface water, and ground water.[1][3]
Personal Protective Equipment (PPE) Wear protective gloves, and eye/face protection.
Incompatible Materials Strong oxidizing agents.

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.

1. Waste Collection and Segregation:

  • Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.

  • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Do not dispose of it down the drain. Collect in a labeled, sealed container.

  • Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.

2. Spill Management:

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material like sand or diatomaceous earth to contain the spill.

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

  • Clean the Area: Decontaminate the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

3. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.

  • Store away from incompatible materials, particularly strong oxidizing agents.

4. Final Disposal:

  • All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.

  • Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

dot

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure_liquid Pure or Solution waste_type->pure_liquid Liquid contaminated_solid Contaminated Materials (PPE, Absorbents) waste_type->contaminated_solid Solid collect_liquid Collect in a Labeled, Sealable Hazardous Waste Container pure_liquid->collect_liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Bag/Container contaminated_solid->collect_solid storage Store Waste in a Cool, Dry, Well-Ventilated Area Away from Incompatibles collect_liquid->storage collect_solid->storage disposal Arrange for Pickup by EHS or Licensed Waste Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Benzyl-PEG15-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl-PEG15-alcohol. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent potential health hazards. Based on information for structurally similar compounds, it may be harmful if swallowed or inhaled, cause serious eye irritation, and may lead to an allergic skin reaction.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Rationale
Receiving and Unpacking - Nitrile or Neoprene Gloves- Safety Glasses with Side Shields- Laboratory CoatProtects against accidental exposure from damaged packaging.
Weighing and Aliquoting (in a ventilated enclosure) - Nitrile or Neoprene Gloves- Safety Goggles- Laboratory Coat- Face MaskMinimizes inhalation of aerosols and protects eyes from splashes.
Solution Preparation and Mixing - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory CoatProvides a higher level of protection against splashes and direct contact.
Handling and Experimental Use - Nitrile or Neoprene Gloves- Safety Glasses with Side Shields- Laboratory CoatStandard protection for routine handling of the substance in a controlled setting.
Spill Cleanup - Double-layered Nitrile or Neoprene Gloves- Chemical Splash Goggles- Face Shield- Impermeable Gown- Respiratory Protection (if spill is large or in a poorly ventilated area)Ensures maximum protection during emergency situations with a high risk of exposure.[5]
Waste Disposal - Nitrile or Neoprene Gloves- Safety Glasses with Side Shields- Laboratory CoatProtects against contact with contaminated waste materials.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed when not in use.

Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.

  • After handling, wash hands thoroughly with soap and water.

Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • For larger spills, contain the spill and prevent it from entering drains.

  • Collect the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.

  • Clean the spill area thoroughly with soap and water.

Disposal Plan:

  • All waste containing this compound, including unused product, contaminated solutions, and disposable PPE, must be treated as hazardous chemical waste.

  • Collect all waste in designated, clearly labeled, and sealed containers.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Empty containers should also be disposed of as hazardous waste or taken to an approved waste handling site for recycling or disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh/Aliquot in Ventilated Enclosure DonPPE->Weigh Prepare Prepare Solutions Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste StoreWaste Store Waste Securely CollectWaste->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose Spill Spill Occurs Contain Contain Spill Spill->Contain Absorb Absorb with Inert Material Contain->Absorb CollectSpill Collect Contaminated Material Absorb->CollectSpill Decontaminate Decontaminate Area CollectSpill->Decontaminate Decontaminate->CollectWaste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.